(R)-(1-methoxyethyl)benzene
Description
Historical Context and Evolution of Research on Chiral Methoxyethylbenzenes
The study of chiral molecules dates back to the 19th century with Louis Pasteur's foundational work on tartrate crystals, which established the concept of molecular dissymmetry. The term "chirality" itself was introduced later, in 1884, by Lord Kelvin. The development of chiral compounds in organic synthesis has since become a central theme.
Research in the late 20th and early 21st centuries saw the development of methods for the asymmetric synthesis of various chiral molecules where benzylic ethers and similar structures played key roles, for instance, in the diastereoselective alkylation of chiral imines. uoa.gr More recently, the focus has shifted towards incorporating chiral motifs like (1-methoxyethyl)benzene (B1620188) into advanced materials, such as periodic mesoporous organosilicas, demonstrating the evolution of this chemical class from simple chiral building blocks to functional components in material science. nih.gov This progression reflects a broader trend in organic chemistry: the move from fundamental stereochemical control to the application of chirality in creating materials with novel properties.
Role of Chirality in Advanced Organic Chemistry Research
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, known as enantiomers. This geometric property is central to advanced organic chemistry research because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, enantiomers of a chiral molecule can exhibit profoundly different biological activities, pharmacokinetic properties, and toxicological profiles. rsc.orgnih.gov
The significance of chirality is most evident in pharmaceutical development, where it is now common practice to develop chiral drugs as single enantiomers rather than racemic mixtures (a 1:1 mixture of enantiomers). rsc.org This approach can lead to drugs with improved efficacy, better safety profiles, and reduced side effects.
In advanced organic synthesis, controlling chirality is a primary objective. Researchers have developed several major strategies to achieve this:
Asymmetric Catalysis: This involves the use of small amounts of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) to steer a reaction towards the formation of one enantiomer over the other. rsc.orgresearchgate.netmdpi.com
Chiral Auxiliaries: An enantiomerically pure auxiliary is attached to the starting material, directing the stereochemistry of a reaction. The auxiliary is then removed in a later step. tcichemicals.comresearchgate.netsemanticscholar.orgacs.org
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials. tcichemicals.com
The ability to selectively synthesize a desired enantiomer is crucial for creating complex natural products, pharmaceuticals, and functional materials with precisely defined three-dimensional structures.
Overview of (R)-(1-methoxyethyl)benzene as a Research Subject in Asymmetric Synthesis
Key research findings involving this chiral motif include:
Synthesis of Chiral Organometallic Complexes: A ruthenium(II) complex incorporating a (2′-(P,P-diphenylphosphinoxy)-1′-methoxyethyl)benzene ligand has been synthesized. In these complexes, the chiral center of the ligand can influence the stereochemistry at the metal center, leading to diastereoselective products. acs.org Such complexes are of interest for their potential applications in asymmetric catalysis.
Precursors for Chiral Reagents: The boronic acid derivative, (R)-2-(1-methoxyethyl)benzeneboronic acid, has been used in the chemoenzymatic synthesis of chiral organoselenium compounds. researchgate.net This demonstrates the utility of the this compound scaffold in preparing specialized, enantiomerically enriched reagents for further synthetic transformations.
Development of Chiral Materials: A novel chiral periodic mesoporous organosilica (PMO) was synthesized using 1,4-bis(triethoxysilyl)-2-(1-methoxyethyl)benzene as the precursor. The presence of the chiral benzylic ether unit directly within the silica (B1680970) framework imparts chirality to the material, which was confirmed by optical activity measurements. nih.gov This opens possibilities for applications in enantioselective separations or catalysis.
Substrates in Stereoselective Reactions: Derivatives of this compound have been used as substrates in reactions to form more complex chiral structures. For example, the synthesis of atropisomeric quinazolinones, which possess axial chirality, has been achieved using a starting material containing the (R)-(1-methoxyethyl) moiety. chim.it
Table 2: Detailed Research Findings on the Application of this compound Derivatives
| Derivative Used | Research Area | Key Finding | Source(s) |
|---|---|---|---|
| (2′-(P,P-diphenylphosphinoxy)-1′-methoxyethyl)benzene | Organometallic Chemistry / Asymmetric Catalysis | Serves as a chiral ligand for ruthenium(II), inducing diastereoselectivity at the metal center. | acs.org |
| 1,4-bis(triethoxysilyl)-2-(1-methoxyethyl)benzene | Materials Science | Used as a precursor to synthesize the first chiral periodic mesoporous organosilica with benzylic ether bridging groups. The resulting material is optically active. | nih.gov |
| (R)-2-(1-methoxyethyl)benzeneboronic acid | Asymmetric Synthesis / Reagent Preparation | Employed in the chemoenzymatic synthesis of chiral organoselenium(IV) compounds. | researchgate.net |
| (S)-3-(N-benzoyl-N-methylamino)-2-((R)-1-methoxyethyl)-3,4-dihydroquinazoline-4-one | Asymmetric Synthesis / Atropisomers | Used as a substrate in the study and synthesis of axially chiral quinazolinone derivatives. | chim.it |
Current Research Trends and Future Directions in Alkoxyalkyl Arene Chemistry
The field of alkoxyalkyl arene chemistry, which encompasses compounds like this compound, is dynamic and driven by the pursuit of more efficient and selective synthetic methods. Several key trends are shaping the current landscape:
Direct C-H Functionalization: A major focus in modern organic synthesis is the direct conversion of ubiquitous but generally inert carbon-hydrogen (C-H) bonds into new functional groups. rutgers.edutcichemicals.comresearchgate.net For alkoxyarenes, this strategy avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. Recent research has demonstrated distal C-H functionalization of alkoxyarenes using techniques like organic photoredox catalysis. rsc.orgrsc.org
Development of Novel Catalytic Systems: There is ongoing development of new catalysts for the synthesis and modification of alkoxyalkyl arenes. This includes ether-directed enantioselective C(sp²)-H borylation to construct axially chiral biaryls and the use of organocatalysis for various asymmetric transformations. rsc.orgmdpi.comacs.org
Synthesis of Complex and Macrocyclic Arenes: Alkoxy-substituted arenes are fundamental building blocks for novel macrocyclic compounds like pillararenes and calixarenes. sioc-journal.cnfrontiersin.org These molecules have unique host-guest properties and are being explored for applications in sensing, molecular recognition, and materials science.
Construction of Axially Chiral Molecules: The synthesis of molecules with axial chirality, such as certain biaryls and heterocycles, is a burgeoning area. researchgate.netmdpi.com Alkoxy groups can play a crucial role in directing these syntheses or can be part of the final chiral structure.
Future directions in this field will likely focus on enhancing the sustainability of synthetic methods, for example, by using earth-abundant metal catalysts or developing more efficient organocatalytic and biocatalytic routes. rsc.orgbeilstein-journals.org The design of increasingly complex, multi-chiral systems and the application of these chiral alkoxyalkyl arenes in advanced materials, such as chiral electronics and enantioselective sensors, represent exciting frontiers for research. nih.govrsc.org
Structure
3D Structure
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 |
InChI Key |
PLKSMSKTENNPEJ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 Methoxyethyl Benzene
Enantioselective Alkylation Strategies for Aromatic Compounds
While direct enantioselective alkylation of benzene (B151609) to form (R)-(1-methoxyethyl)benzene is not a conventional approach, the creation of the core chiral carbon-carbon bond in its precursors is a related challenge. Methodologies for the stereoselective construction of chiral benzylic centers, such as those found in the alcohol precursor to this compound, are paramount. These methods often involve the asymmetric addition of a methyl group equivalent to a benzaldehyde (B42025) derivative or, more commonly, the asymmetric reduction of acetophenone (B1666503), which establishes the crucial stereocenter.
The development of chiral catalysts is central to creating the stereogenic center of the precursor to this compound. While direct alkylation is uncommon, the principles of catalyst design for related transformations are informative. In the context of the most viable pathway—asymmetric reduction of acetophenone—catalyst development has been extensive.
Transition metal catalysts are prominent in this field. wikipedia.org The first asymmetric transfer hydrogenation (ATH) was achieved by Noyori, utilizing a Ruthenium (Ru) arene complex with a chiral amino sulfonamide ligand. nih.gov These catalysts facilitate the reduction of aryl ketones to secondary alcohols with exceptional enantiocontrol. nih.gov Subsequent research has led to highly efficient iridium and rhodium-based catalysts for both transfer hydrogenation and asymmetric hydrogenation with H₂ gas. wikipedia.orgnih.gov For instance, chiral oxazolylferrocene-phosphine ligands complexed to iridium have proven superior for the asymmetric hydrosilylation of prochiral ketones with diphenylsilane, a process that yields the chiral alcohol precursor after desilylation. acs.org
The success of metal-catalyzed asymmetric synthesis hinges on the design of the chiral ligand. numberanalytics.com The ligand creates a chiral environment around the metal center, dictating the stereochemical outcome of the reaction. numberanalytics.com Key principles in ligand design include modulating electronic properties, steric hindrance, and the specific geometry of the chiral pocket. numberanalytics.com
For the synthesis of the precursor (R)-1-phenylethanol via reduction of acetophenone, several classes of ligands have proven effective. "Privileged" scaffolds like 1,1'-Binaphthols (BINOL) and 1,1'-Spirobisindane−7,7'-diols (SPINOL) provide a rigid and well-defined chiral environment. nih.gov Bidentate phosphine (B1218219) ligands such as BINAP and DuPhos are landmarks in this field, enabling highly enantioselective hydrogenations. numberanalytics.com More recent developments include N,P ligands for iridium-catalyzed hydrogenations and various ferrocene-based ligands, such as TRAP ligands, which have been used with rhodium catalysts for the highly enantioselective hydrosilylation of acetophenone. acs.orgdiva-portal.org The choice of ligand is often the most critical factor in achieving high enantiomeric excess (ee) and yield for the desired (R)-alcohol precursor. numberanalytics.com
Asymmetric Reduction Pathways for Aromatic Ketones Precursors
The most prevalent and efficient route to this compound involves the asymmetric reduction of its prochiral ketone precursor, acetophenone, to yield (R)-1-phenylethanol. This chiral alcohol is then subsequently methylated (e.g., using methyl iodide with a base like sodium hydride) to form the target ether. scielo.brrsc.org This two-step sequence is highly effective because the asymmetric reduction of aromatic ketones is a well-developed and high-yielding transformation. nih.gov
Stereoselective hydride delivery can be achieved through chemical or biological means. Chemical methods primarily rely on transition-metal-catalyzed reactions that use inexpensive and safe hydride sources. nih.gov
Asymmetric Transfer Hydrogenation (ATH): This is a widely used method where a hydrogen is transferred from a source like isopropanol (B130326) or formic acid to the ketone. nih.gov Noyori-type ruthenium catalysts are exemplary, operating through a concerted, six-membered pericyclic transition state where the metal and the ligand cooperate to deliver the hydride and a proton simultaneously. nih.gov This mechanism avoids direct coordination of the ketone to the metal, instead relying on hydrogen bonding to the ligand, and results in high enantioselectivity. nih.gov
Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) as the reductant. It requires a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with chiral ligands like BINAP. diva-portal.org
Asymmetric Hydrosilylation: In this approach, a hydrosilane (like diphenylsilane) is used as the reducing agent with a chiral catalyst, often based on rhodium or copper. acs.org The resulting silyl (B83357) ether is then hydrolyzed to afford the chiral alcohol. This method offers excellent chemoselectivity and safety advantages over metal hydrides. acs.org
Stoichiometric Chiral Reagents: Reagents like Diisopinocampheylchloroborane (Ipc₂BCl) can deliver a hydride with high stereoselectivity. libretexts.org The steric bulk of the reagent controls the facial selectivity of the hydride attack on the ketone, allowing for the predictable formation of either the (R) or (S) alcohol. libretexts.org
| Catalyst System | Hydride Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| (R,R)-ethylenebis(tetrahydroindenyl)titanium difluoride / n-BuLi | PMHS | Good | High | acs.org |
| [Rh(cod)₂]BF₄ / (R,R)-(S,S)-n-butylTRAP | Diphenylsilane | 73-90 | 62-97 | acs.org |
| CuCl / (S)-DTBM-SEGPHOS | PMHS | Excellent | Excellent | acs.org |
| Ir-complex / (S)-DIPOF | Diphenylsilane | Excellent | Excellent | acs.org |
Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral alcohols. nih.gov Whole-cell microorganisms or isolated enzymes (alcohol dehydrogenases, ADHs) are used to reduce acetophenone to (R)- or (S)-1-phenylethanol with often near-perfect enantioselectivity. nih.govmdpi.comconicet.gov.ar
These biocatalytic reductions are prized for their high efficiency and ability to operate under mild conditions (room temperature, aqueous media). conicet.gov.ar A wide variety of microorganisms, including yeasts (Candida, Saccharomyces), bacteria (Rhodococcus, Lactobacillus), and fungi (Neofusicoccum parvum), have been successfully employed. mdpi.comrsc.orgnih.gov For example, an endophytic fungus, Neofusicoccum parvum, isolated from Illicium verum, was shown to reduce acetophenone to (R)-(+)-1-phenylethanol with a 78% yield and 96% ee. nih.gov Similarly, alcohol dehydrogenase from Lactobacillus kefir (LK-ADH) reduces acetophenone to (R)-1-phenylethanol with 96% yield and >99% ee. rsc.orgrsc.org Plant tissues from carrots and sweet potatoes have also been used as biocatalysts, yielding (S)- and (R)-alcohols, respectively, with high ee. nih.govresearchgate.net
| Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Neofusicoccum parvum BYEF07 | (R) | 78 | 96 | nih.gov |
| Lactobacillus kefir ADH (LK-ADH) | (R) | 96 | >99 | rsc.orgrsc.org |
| Galactomyces candidus GZ1 | (R) | >99 (conversion) | >99.9 | conicet.gov.ar |
| Carrot (Daucus carota) | (S) | 97 (conversion) | 96 | researchgate.net |
| Spirulina platensis (photobiocatalysis) | (S) | ~45 | 97 | nih.gov |
Deracemization and Kinetic Resolution Techniques for Methoxyethylbenzenes
An alternative to direct asymmetric synthesis is the separation of a racemic mixture. This can be done through kinetic resolution or, more elegantly, through deracemization. These techniques are typically applied to the racemic alcohol precursor, (±)-1-phenylethanol.
Kinetic Resolution: This process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched enantiomer. wikipedia.org A classic example is the lipase-catalyzed acylation of racemic alcohols. scielo.br Using an enzyme like Candida antarctica lipase (B570770) B (CAL-B) and an acyl donor like vinyl acetate (B1210297), the (R)-alcohol can be selectively acylated to an ester, leaving behind the unreacted (S)-alcohol in high enantiomeric purity, or vice versa depending on the enzyme. scielo.br Chemical methods, such as the Noyori-type Ru-catalyzed oxidative kinetic resolution of secondary alcohols, are also effective. wikipedia.org
Deracemization: This is an ideal process where the unwanted enantiomer is converted into the desired one, allowing for a theoretical yield of 100% of a single, pure enantiomer. rsc.org One advanced strategy involves a chemoenzymatic one-pot process. For example, racemic 1-phenylethanols have been deracemized by coupling a non-selective manganese oxide-driven oxidation of the alcohol to acetophenone with a highly selective enzymatic reduction of the intermediate ketone back to the desired (R)-alcohol. rsc.orgrsc.org The two incompatible reactions are run together by compartmentalizing them using a polydimethylsiloxane (B3030410) membrane, achieving high yields (up to 93%) and excellent enantioselectivity (>99% ee) for the (R)-alcohol. rsc.orgrsc.org Another approach involves thermodynamically controlled deracemization, where a chiral host molecule forms a more stable inclusion complex with one enantiomer under equilibrating (basic) conditions, driving the conversion of the racemate to the favored enantiomer. researchgate.net
Enantioselective Crystallization Methods
Enantioselective crystallization provides a powerful, direct method for separating enantiomers from a racemic mixture. This can be achieved either through direct preferential crystallization of the target enantiomer or, more commonly, through diastereomeric resolution. In the context of synthesizing this compound, these methods are typically applied to its chiral precursor, 1-phenylethanol (B42297).
Diastereomeric resolution involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization. mdpi.com For example, racemic 1-phenylethylamine, a compound structurally related to 1-phenylethanol, is famously resolved by crystallization with tartaric acid. researchgate.net A similar principle can be applied to 1-phenylethanol, where a chiral carboxylic acid is used as the resolving agent. The separated diastereomeric ester can then be hydrolyzed to yield the enantiomerically pure (R)-1-phenylethanol, which is subsequently etherified to this compound.
Another approach involves the use of dehydroabietic acid, a natural chiral acid, which has been used to resolve 2-amino-1-phenylethanol (B123470) by forming diastereomeric salts that are separated by crystallization, a process highly dependent on the choice of solvent. researchgate.net The efficiency of such separations relies on the significant solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor. rsc.org This classical resolution method, while effective, is dependent on the identification of a suitable and often costly chiral resolving agent. mdpi.com
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a highly efficient process that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. mdpi.com This method combines a rapid, in-situ racemization of the slower-reacting enantiomer with a highly enantioselective reaction. For the synthesis of the (R)-enantiomer, this typically involves the lipase-catalyzed acylation of racemic 1-phenylethanol, where the lipase selectively acylates the (R)-alcohol. Simultaneously, a metal catalyst racemizes the unreacted (S)-alcohol back to the racemic mixture, making it continuously available for the enzymatic resolution. nih.gov
Ruthenium complexes are particularly effective for the racemization of secondary alcohols. researchgate.netacademie-sciences.fr Pioneering work by Bäckvall and co-workers demonstrated a practical system using Candida antarctica lipase B (CALB) and a dimeric ruthenium complex (Shvo's catalyst) for the DKR of secondary alcohols. acs.org This chemoenzymatic approach has been successfully applied to 1-phenylethanol.
Key findings in the DKR of 1-phenylethanol include:
High Efficiency at Low Catalyst Loading: A highly active pentaphenyl cyclopentadienyl (B1206354) ruthenium complex, [(η⁵-C₅Ph₅)RuCl(CO)₂], has been shown to be effective at loadings as low as 0.05 mol% for the large-scale DKR of (rac)-1-phenylethanol. nih.govbeilstein-journals.org
Solvent and Acyl Donor Influence: The reaction is typically performed in solvents like toluene (B28343). beilstein-journals.org Isopropenyl acetate is a common and effective acyl donor, as its byproduct (acetone) is volatile and easily removed, simplifying product purification. nih.govbeilstein-journals.org
Zeolite-Catalyzed Racemization: Hydrophobic zeolite beta containing low concentrations of Zr or Al can also catalyze the racemization of 1-phenylethanol. When combined with CALB, this system achieves near-quantitative conversion to the (R)-ester. The enantiomeric excess of the product was found to be dependent on the bulkiness of the acyl donor, with larger acyl groups like vinyl butyrate (B1204436) leading to higher selectivity (92% ee). nih.gov
Novel Racemization Agents: Niobium salts, such as niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O), have been developed as new racemization agents. scielo.br When combined with CALB, this system provided the (R)-1-phenylethyl acetate with 92% conversion and 85% ee. scielo.br
The table below summarizes representative results for the DKR of (rac)-1-phenylethanol to produce the precursor for this compound.
| Catalyst System (Racemization + Enzyme) | Acyl Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|
| (η⁵-C₅Ph₅)RuCl(CO)₂ + CALB | Isopropenyl acetate | Toluene | 70 | 97 | >99.8 | beilstein-journals.org, nih.gov |
| Ru-complex on MWCNT/[BMIM][NTf₂] + Novozyme® 435 | Isopropenyl acetate | Toluene | 25 | >96 | 99 | mdpi.com |
| Zr-Beta Zeolite + CALB | Vinyl butyrate | Toluene | 60 | ~100 | 92 | nih.gov |
| Niobium Phosphate + CALB | Vinyl acetate | Toluene | 60 | 92 | 85 | scielo.br |
| VOSO₄ + CALB | Vinyl decanoate | - | - | >90 | >99 | acs.org |
Enzymatic Resolution Protocols
Kinetic resolution using enzymes, particularly lipases, is a well-established and highly selective method for obtaining enantiopure alcohols. nih.gov In this process, the enzyme selectively catalyzes the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For this compound synthesis, the lipase-catalyzed transesterification of racemic 1-phenylethanol is employed. Lipases such as Candida antarctica lipase B (CALB, often immobilized as Novozyme 435), Burkholderia cepacia lipase (BCL), and Candida rugosa lipase are commonly used. mdpi.comscielo.br
The (R)-enantiomer of 1-phenylethanol is preferentially acylated by most lipases, yielding (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol. mdpi.com The resulting acetate can then be hydrolyzed to give (R)-1-phenylethanol, which is subsequently converted to this compound.
Key parameters influencing the efficiency and selectivity of the enzymatic resolution include:
Enzyme Choice: Different lipases exhibit varying levels of activity and selectivity. BCL and CALB are frequently reported to give high enantiomeric excess (ee > 99%). scielo.bracs.org
Acyl Donor: Vinyl acetate is a highly effective and commonly used acyl donor because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion. mdpi.comscielo.br
Solvent: The choice of solvent significantly impacts enzyme activity and stability. Non-polar solvents like n-hexane and toluene are common. mdpi.comscielo.br The use of ionic liquids (e.g., [EMIM][BF₄]) as a co-solvent with n-heptane has been shown to enhance enantioselectivity (E > 200) and facilitate enzyme recycling. mdpi.com
Temperature: Optimal temperatures are typically in the range of 28-55°C, depending on the specific enzyme and solvent system. nih.govscielo.br
| Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Ref |
|---|---|---|---|---|---|---|
| Burkholderia cepacia | Vinyl acetate | n-heptane/[EMIM][BF₄] | - | 40.1 | 98.9 | mdpi.com |
| Burkholderia cepacia (immobilized) | Vinyl acetate | n-hexane/glycerol | 28 | 23 | >99 | scielo.br |
| Novozyme 435 (CALB) | Vinyl acetate | Toluene | 40 | - | >99 | acs.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic routes is crucial for developing sustainable and environmentally benign processes. Key aspects include the use of solvent-free conditions, maximizing atom economy, and employing reusable catalysts.
Eliminating volatile organic solvents reduces waste, cost, and environmental impact. Several key steps in the synthesis of this compound or its precursors can be performed under solvent-free conditions.
For instance, the acetylation of 1-phenylethanol with acetic anhydride (B1165640) can proceed under catalyst- and solvent-free conditions at 60°C, achieving over 99% conversion after 20 hours. mdpi.com Mechanically induced (ball-milling) solvent-free esterification of 1-phenylethanol has also been reported, demonstrating the potential of mechanochemistry in this field. rsc.org
More directly relevant to the final step of the synthesis, the etherification of alcohols can be achieved without solvents. Iron(III)-based catalysts, such as Fe(HSO₄)₃, have been used for the direct and efficient synthesis of symmetrical and unsymmetrical ethers from alcohols under solvent-free conditions. acs.org This suggests a potential green route for the methylation of (R)-1-phenylethanol to form this compound, avoiding the use of traditional organic solvents.
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. Synthetic methods like DKR are inherently atom-economical as they can convert all of the starting racemate into the desired enantiomer. In contrast, classical kinetic resolution has a maximum theoretical yield of 50% for the desired product, resulting in lower atom economy as half of the starting material is an undesired byproduct.
Catalyst reusability is another pillar of green chemistry, reducing waste and process costs. In the context of producing this compound precursors:
Enzyme Reusability: Immobilized lipases, such as Novozyme 435 or enzymes attached to magnetic nanocomposites, show excellent reusability. scielo.brnih.gov Lipase immobilized on a ginger starch/PEO blend was successfully reused for six cycles in the resolution of 1-phenylethanol. scielo.br Similarly, a magnetic bio-nanocomposite of CoFe₂O₄/hydroxyapatite-lipase allowed for easy magnetic recovery and reuse over several cycles for the resolution of (R,S)-1-phenylethanol. nih.gov
Racemization Catalyst Reusability: In DKR systems, the reuse of the metal racemization catalyst is also critical. Ruthenium catalysts immobilized on multi-walled carbon nanotubes (MWCNTs) with an ionic liquid have demonstrated efficient reuse. mdpi.com Heterogeneous catalysts like zeolites are also inherently recyclable. nih.gov In a system using VOSO₄ and CALB, compartmentalizing the catalysts in rotating bed reactors allowed for up to 5 cycles with high conversions and selectivity. acs.org
Flow Chemistry Applications in the Scalable Synthesis of this compound
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. mdpi.comacs.org These benefits are particularly relevant for the industrial production of fine chemicals like this compound.
Furthermore, the α-bromination of acetophenone, a potential precursor for further functionalization, has been optimized in a continuous flow microreactor, achieving a 99% yield and demonstrating the suitability of flow processes for handling hazardous reagents and improving process control. researchgate.net The development of flow procedures for the subsequent enzymatic resolution and etherification steps would enable a fully continuous, "end-to-end" synthesis of this compound, representing a significant advance in its scalable and efficient production.
Stereochemical Investigations and Enantiopurity Enhancement of R 1 Methoxyethyl Benzene
Advanced Methods for Enantiomeric Excess Determination in Research
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org The determination of ee is a crucial step in evaluating the success of an asymmetric synthesis. wikipedia.org
Chiral Chromatography (HPLC, GC) Method Development for Enantiomer Separation
Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. nih.govchromatographyonline.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools that, when equipped with a chiral stationary phase (CSP), can effectively resolve racemic mixtures. chromatographyonline.comchiralpedia.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. chiralpedia.comcsfarmacie.cz The choice of CSP is critical and depends on the structure of the analyte. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. chiralpedia.com For the separation of compounds like (1-methoxyethyl)benzene (B1620188), a CSP that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions would be effective. scielo.org.mx The development of a chiral HPLC method involves screening various columns and mobile phase compositions to achieve optimal separation. shimadzu.com For instance, a normal-phase method using a hexane/isopropanol (B130326) mobile phase system with a polysaccharide-based CSP is a common starting point for the resolution of non-polar to moderately polar chiral compounds. scielo.org.mx
Gas Chromatography (GC): Chiral GC is particularly suitable for volatile and thermally stable compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz These CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.gov The development of a robust GC method requires optimization of parameters such as the temperature program, carrier gas flow rate, and the specific type of cyclodextrin-based CSP.
A hypothetical example of chiral GC method development for (1-methoxyethyl)benzene enantiomers is presented in Table 1.
Table 1: Hypothetical Chiral GC Method Parameters for (1-methoxyethyl)benzene Enantiomer Separation
| Parameter | Condition |
| Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280 °C |
| Expected Elution | (S)-enantiomer before (R)-enantiomer |
Chiral Derivatizing Agent Applications in NMR Spectroscopy for Enantiopurity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted for enantiopurity determination through the use of chiral derivatizing agents (CDAs). koreascience.krresearchgate.net This indirect method involves the reaction of the chiral analyte, in this case, a precursor alcohol to (R)-(1-methoxyethyl)benzene, with a chiral derivatizing agent to form a mixture of diastereomers. tcichemicals.com These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification and thus the determination of the enantiomeric excess of the original analyte. koreascience.kr
Commonly used CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and α-methoxy-α-phenylacetic acid (MPA). rsc.org The reaction of a racemic alcohol with an enantiomerically pure CDA, for example (R)-MTPA-Cl, produces two diastereomeric esters. The protons in these diastereomers will experience different chemical environments, leading to separate peaks in the ¹H NMR spectrum. The integration of these peaks provides the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the starting alcohol. rsc.org
For instance, derivatization of racemic 1-phenylethanol (B42297), a precursor to (1-methoxyethyl)benzene, with (R)-MTPA would yield two diastereomeric esters. The methoxy (B1213986) protons or the protons on the phenyl ring of the alcohol moiety would likely show the most significant chemical shift differences (Δδ), allowing for accurate integration and ee calculation.
Stereochemical Assignment Methodologies for Chiral Methoxyethylbenzenes
Determining the absolute configuration of a chiral molecule is essential for understanding its biological activity and for ensuring the stereochemical integrity of synthetic products. biotools.us
VCD (Vibrational Circular Dichroism) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us It provides detailed information about the three-dimensional structure of a molecule in solution. biotools.us The absolute configuration of a chiral molecule like this compound can be determined by comparing its experimental VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the R-enantiomer). biotools.usnih.gov A match between the experimental and calculated spectra confirms the absolute configuration. VCD is a powerful alternative to X-ray crystallography as it can be performed on neat liquids and solutions without the need for crystallization. biotools.us
X-ray Crystallography of Chiral Derivatives for Stereochemical Elucidation
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. However, it requires a single, well-ordered crystal of the compound. For oils or liquids like (1-methoxyethyl)benzene, this can be challenging. A common strategy is to convert the chiral compound into a crystalline derivative. For example, if a precursor alcohol to this compound is available, it can be reacted with a heavy-atom containing chiral or achiral carboxylic acid to form a solid ester. The resulting crystalline derivative can then be analyzed by X-ray crystallography. The known configuration of the derivatizing agent and the determined three-dimensional structure of the co-crystal allows for the unambiguous assignment of the absolute configuration of the original alcohol and, by extension, the this compound. utas.edu.au
Factors Influencing Enantioselectivity in Reactions Involving this compound Precursors
The enantioselectivity of a reaction that produces a chiral center is influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the reactants. In the synthesis of this compound, a key step often involves the asymmetric reduction of a prochiral ketone precursor or an enantioselective substitution reaction.
Catalyst and Ligand: In catalytic asymmetric reactions, the chiral catalyst or ligand is the primary source of enantioselectivity. acs.orgacs.org For example, in the asymmetric hydrogenation of acetophenone (B1666503) to produce 1-phenylethanol, the choice of a chiral phosphine (B1218219) ligand coordinated to a rhodium or ruthenium center is crucial. acs.org The structure of the ligand creates a chiral environment around the metal center, which directs the approach of the substrate and the delivery of hydrogen, favoring the formation of one enantiomer over the other.
Solvent: The solvent can influence enantioselectivity by affecting the solubility of the catalyst and substrate, the stability of reaction intermediates, and the conformation of the catalyst-substrate complex. researchgate.net For instance, in some asymmetric hydrogenations, polar solvents may lead to higher enantioselectivity, while in others, non-polar solvents are preferred.
Temperature: Reaction temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess. However, this may also decrease the reaction rate.
Substrate Structure: The structure of the precursor molecule itself plays a role. Steric and electronic properties of the substituents on the prochiral precursor can influence how it interacts with the chiral catalyst, thereby affecting the enantioselectivity of the reaction. acs.org
Table 2: Factors Influencing Enantioselectivity in Asymmetric Synthesis
| Factor | Influence on Enantioselectivity | Example |
| Chiral Catalyst/Ligand | The primary determinant of stereochemical outcome. acs.org | Use of a (R)-BINAP ligand in ruthenium-catalyzed hydrogenation of a ketone. |
| Solvent | Affects catalyst solubility, stability of intermediates, and transition state energies. researchgate.net | Toluene (B28343) often favored in certain asymmetric hydrogenations. researchgate.net |
| Temperature | Lower temperatures generally lead to higher enantiomeric excess. | Running a reaction at 0 °C instead of room temperature. |
| Substrate | Steric and electronic properties of the substrate influence its interaction with the catalyst. acs.org | Bulky substituents near the reaction center can enhance stereodifferentiation. |
Substrate-Controlled Stereoselectivity
Substrate-controlled stereoselectivity relies on the presence of a chiral center within the substrate molecule to direct the formation of a new stereocenter. This is often achieved by employing a chiral auxiliary, an enantiomerically pure group that is temporarily incorporated into the substrate. uvic.cayork.ac.uk The auxiliary creates a diastereomeric environment, causing reagents to attack preferentially from one face of the molecule, thus leading to the formation of one diastereomer in excess. uvic.ca After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. york.ac.uk
A common strategy involves the diastereoselective alkylation of amides derived from pseudoephedrine, a well-established chiral auxiliary. harvard.educaltech.edu For instance, an achiral carboxylic acid can be coupled with (1S,2S)-pseudoephedrine to form an amide. The enolate of this amide, upon reaction with an electrophile, yields an α-substituted product with high diastereoselectivity. Subsequent cleavage of the amide provides access to enantiomerically enriched carboxylic acids, alcohols, or aldehydes. harvard.educaltech.edu While direct application to this compound is not extensively documented, this principle can be applied to its synthesis.
Another example of substrate control is the diastereoselective addition of nucleophiles to aldehydes bearing a chiral boronate auxiliary. In one study, a furyl aldehyde with a chiral boronate at the C-3 position underwent nucleophilic addition to furnish diastereomeric products. The bulky chiral diol auxiliary effectively blocked one face of the carbonyl group, directing the nucleophile to the opposite face and resulting in high diastereoselectivity.
| Entry | Nucleophile | Additive | Yield (%) | Diastereomeric Ratio (R:S) |
| 1 | EtMgBr | None | 45 | 85:15 |
| 2 | PhMgBr | None | 52 | 80:20 |
| 3 | EtMgBr | LiOtBu | 60 | 10:90 |
| 4 | PhMgBr | LiOtBu | 65 | 12:88 |
| Table 1: Diastereoselective addition of Grignard reagents to a furyl aldehyde with a chiral boronate auxiliary. The data illustrates how the choice of additive can invert the stereochemical outcome, a hallmark of fine-tuning in substrate-controlled reactions. Data sourced from Organic Letters. acs.org |
Reagent-Controlled Stereoselectivity
In reagent-controlled stereoselectivity, the chirality is introduced by an external chiral reagent or, more commonly, a chiral catalyst. york.ac.uk This approach is highly efficient as only a catalytic amount of the chiral material is required to produce large quantities of the enantiomerically pure product. The asymmetric reduction of a prochiral ketone, such as acetophenone, is a primary route to the chiral alcohol precursor of this compound.
The key step is the enantioselective reduction of acetophenone to (R)-1-phenylethanol. Subsequent O-methylation, a reaction that does not affect the newly formed stereocenter, yields the target molecule, this compound. This reduction can be achieved using either biocatalysts or chiral metal complexes.
Biocatalytic Reduction:
Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the asymmetric reduction of ketones. researchgate.net Various microorganisms and their isolated enzymes have been shown to reduce acetophenone to (R)-1-phenylethanol with excellent conversion rates and high enantiomeric excess (ee). For example, an ADH from Lactobacillus kefir (LK-ADH) can reduce acetophenone to (R)-1-phenylethanol with 96% yield and >99% ee. rsc.orgrsc.org Similarly, engineered ketoreductases and organisms like Yarrowia lipolytica and Bacillus thuringiensis have demonstrated high efficacy in producing the (R)-alcohol. nih.govresearchgate.netacs.org
| Biocatalyst | Substrate | Product | Conversion/Yield (%) | Enantiomeric Excess (%) [Configuration] |
| Lactobacillus kefir (LK-ADH) | Acetophenone | 1-Phenylethanol | 96 | >99 [R] |
| Yarrowia lipolytica A-101 | Acetophenone | 1-Phenylethanol | High | 80-90 [R] |
| Galactomyces candidus GZ1 | (R,S)-1-Phenylethanol | (R)-1-Phenylethanol | 99 | >99.9 [R] |
| Daucus carota (Carrot) | Acetophenone | 1-Phenylethanol | 78 | 95 [S] |
| Malus pumila (Apple) | Acetophenone | 1-Phenylethanol | 39 | 83 [R] |
| Table 2: Asymmetric reduction of acetophenone and deracemization of 1-phenylethanol using various biocatalysts. Note the differing stereochemical preference of the catalysts. Data sourced from multiple studies. rsc.orgrsc.orgresearchgate.netsrce.hrconicet.gov.ar |
Asymmetric Hydrosilylation:
A powerful chemical method for the asymmetric reduction of ketones is the transition-metal-catalyzed hydrosilylation. This involves the addition of a silane (B1218182) across the carbonyl double bond, followed by hydrolysis to yield the alcohol. The enantioselectivity is controlled by a chiral ligand coordinated to the metal center, typically rhodium or copper. acs.orgpnas.org For example, a rhodium complex with a chiral bis(oxazoline) ligand catalyzed the hydrosilylation of acetophenone to give (R)-1-phenylethanol in 86% yield and 89% ee. d-nb.info Copper(II) complexes with chiral dipyridylphosphine ligands have also been shown to be highly effective, achieving high yields and enantioselectivities up to 97% ee for various acetophenone derivatives. pnas.org
| Catalyst System | Ketone | Yield (%) | Enantiomeric Excess (ee, %) [Configuration] |
| [Rh(COD)Cl]₂ / Chiral Polyoxazoline 2 | Acetophenone | 86 | 89 [R] |
| [Rh(COD)Cl]₂ / Chiral Polyoxazoline 2 | 2-Acetylnaphthalene | 85 | 94 [R] |
| Cu(OAc)₂ / (S,S)-f-BIPAM | p-Methoxyacetophenone | >99 | 95 [S] |
| Cu(OAc)₂ / (S,S)-f-BIPAM | o-Chloroacetophenone | >99 | 77 [S] |
| [Rh(cod)₂]BF₄ / BuTRAP | Acetophenone | 95 | 89 [S] |
| Table 3: Reagent-controlled asymmetric hydrosilylation of various ketones using chiral transition metal catalysts. The ligand structure is crucial in determining the enantioselectivity. Data sourced from multiple studies. pnas.orgd-nb.infooup.com |
Reactivity Profiles and Mechanistic Elucidation of R 1 Methoxyethyl Benzene
Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group
The carbon atom attached to both the benzene (B151609) ring and the methoxy group is a chiral center, making nucleophilic substitution reactions at this position a subject of stereochemical interest. These reactions can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile.
Stereochemical Inversion and Retention Studies
Nucleophilic substitution reactions at the benzylic position of chiral ethers like (R)-(1-methoxyethyl)benzene have been a focus of studies on stereochemical outcomes. The prevailing mechanism, whether S(_N)1 or S(_N)2, dictates whether the product will have an inverted or a retained (or racemized) configuration compared to the starting material.
In S(_N)2 reactions, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a single, concerted step. jove.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. stackexchange.com Therefore, an S(_N)2 reaction on this compound is expected to yield the (S)-substituted product.
Conversely, the S(_N)1 mechanism involves a two-step process where the leaving group departs first to form a planar carbocation intermediate. This intermediate loses its chirality and can be attacked by the nucleophile from either face with roughly equal probability. nih.gov This leads to a racemic mixture of both (R) and (S) products, resulting in a loss of optical purity. acs.orgmasterorganicchemistry.com
Studies on related chiral benzylic ethers have provided significant insights. For instance, nickel-catalyzed cross-coupling reactions, which are a form of nucleophilic substitution, have been shown to proceed with a high degree of stereochemical fidelity. In many cases, these reactions result in a clean inversion of configuration at the benzylic center, which is consistent with an S(_N)2-type mechanism. acs.orgnih.govscispace.com For example, the stereospecific Kumada-type coupling of enantioenriched benzylic ethers in the presence of a nickel catalyst leads to the formation of enantioenriched products with inversion at the benzylic stereocenter. nih.gov
| Reaction Type | Expected Stereochemical Outcome for this compound |
| S(_N)2 | Inversion of configuration to yield the (S)-product. |
| S(_N)1 | Racemization to yield a mixture of (R)- and (S)-products. |
Transition State Analysis of S(_N)2/S(_N)1 Pathways
The competition between S(_N)2 and S(_N)1 pathways can be further understood by analyzing their respective transition states. Computational chemistry provides a powerful tool for modeling these transient structures and calculating their energies. mdpi.comsciforum.net
For an S(_N)2 reaction, the transition state is a single, high-energy species where the nucleophile and the leaving group are partially bonded to the central carbon atom. jove.com This pentacoordinate transition state has a trigonal bipyramidal geometry. acs.org The stability of this transition state is highly sensitive to steric hindrance.
In the case of an S(_N)1 reaction, the rate-determining step is the formation of the carbocation intermediate. The transition state for this step involves the stretching and breaking of the bond to the leaving group. jove.com The stability of the resulting carbocation is a key factor. Benzylic carbocations, such as the one that would be formed from (1-methoxyethyl)benzene (B1620188), are stabilized by resonance with the benzene ring, which can favor an S(_N)1 pathway under appropriate conditions. stackexchange.com
Computational studies on analogous systems, such as the S(_N)2 reaction of benzyl (B1604629) halides, have investigated the contributions of factors like π-delocalization and inductive effects to the stability of the transition state. rsc.org For this compound, a similar analysis would involve calculating the energy profiles for both the S(_N)1 and S(_N)2 reaction coordinates. Such calculations typically involve density functional theory (DFT) methods to locate the transition state structures and determine their energies. mdpi.comresearchgate.net The relative activation energies for the S(_N)1 and S(_N)2 pathways would then predict the favored mechanism under specific conditions.
Electrophilic Aromatic Substitution Reactions of the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. edscl.in The existing (R)-(1-methoxyethyl) substituent plays a crucial role in determining the rate and regioselectivity of these reactions.
Regioselectivity and Stereoelectronic Effects
The (R)-(1-methoxyethyl) group is an activating, ortho, para-directing group. This is due to the combined electronic effects of the alkyl and methoxy components. The alkyl part is weakly activating through an inductive effect, while the oxygen of the methoxy group can donate a lone pair of electrons into the benzene ring through resonance. stackexchange.comorganicchemistrytutor.com This resonance effect increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. jove.comorganicchemistrytutor.comjove.com
The stability of the carbocation intermediate, known as the arenium ion or sigma complex, also dictates the regioselectivity. stackexchange.comlibretexts.org When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the (R)-(1-methoxyethyl) group. This allows the lone pair of the oxygen atom to further delocalize the positive charge, providing significant stabilization. organicchemistrytutor.com This extra stabilization is not possible when the attack occurs at the meta position. youtube.com
Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation on (1-methoxyethyl)benzene are expected to yield predominantly the ortho and para isomers. The ratio of ortho to para products can be influenced by steric hindrance; the bulky (R)-(1-methoxyethyl) group may hinder attack at the ortho positions, potentially favoring the para product. libretexts.org For example, the nitration of the closely related (2-methoxyethyl)benzene (B124563) is expected to yield a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. stackexchange.com
| Electrophilic Substitution Reaction | Expected Major Products | Directing Influence of -(CH(OCH₃)CH₃) |
| Nitration (HNO₃, H₂SO₄) | Ortho-nitro and Para-nitro isomers | Activating, Ortho, Para-directing |
| Halogenation (e.g., Br₂, FeBr₃) | Ortho-bromo and Para-bromo isomers | Activating, Ortho, Para-directing |
| Friedel-Crafts Alkylation (R-Cl, AlCl₃) | Ortho-alkyl and Para-alkyl isomers | Activating, Ortho, Para-directing |
Mechanistic Probes for Reaction Intermediates
The mechanism of electrophilic aromatic substitution is generally understood to proceed through a two-step process involving a high-energy carbocation intermediate (the arenium ion). dalalinstitute.comic.ac.uk Evidence for the existence of these intermediates has been obtained through various mechanistic probes. One of the most direct methods has been the isolation and characterization of stable arenium ions under specific conditions. For example, treating a benzene derivative with a strong electrophile at low temperatures can lead to the formation of an arenium ion that is stable enough to be studied by techniques such as NMR spectroscopy. masterorganicchemistry.com The lack of a significant kinetic isotope effect in many electrophilic aromatic substitution reactions also supports a two-step mechanism where the initial attack of the electrophile to form the arenium ion is the rate-determining step, rather than the subsequent deprotonation. ic.ac.uk While some studies have proposed alternative pathways that may not involve a distinct arenium ion intermediate in certain nonpolar solvents, the arenium ion mechanism remains the widely accepted model for most electrophilic aromatic substitution reactions. nih.govslideshare.net
Organometallic Reactions Utilizing this compound
This compound and its derivatives can serve as valuable precursors and substrates in organometallic chemistry, particularly in cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.
Chiral benzylic ethers, including structures analogous to this compound, have been successfully employed as electrophiles in nickel-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions demonstrate that the C-O bond of the ether can be activated by a transition metal catalyst to participate in coupling with various organometallic reagents.
Examples of such transformations include:
Kumada Coupling: This reaction involves the coupling of an organohalide or, in this case, a benzylic ether, with a Grignard reagent (R-MgX) in the presence of a nickel or palladium catalyst. Stereospecific Kumada couplings of enantioenriched benzylic ethers have been reported to proceed with high yields and excellent stereospecificity, typically with inversion of configuration. acs.orgnih.gov
Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide or another suitable electrophile. Nickel-catalyzed Negishi couplings of benzylic ethers have also been developed. scispace.comnih.gov
Suzuki Coupling: This involves the reaction of an organoboron compound (such as a boronic acid or ester) with a halide or triflate. Stereospecific Suzuki couplings of benzylic esters have been shown to proceed with either inversion or retention of configuration, depending on the ligand used with the nickel catalyst. scispace.com
The ability to use chiral benzylic ethers like this compound in these reactions provides a route to enantiomerically enriched products. nih.gov For example, a stereospecific nickel-catalyzed cross-coupling of a benzylic 2-methoxyethyl ether has been reported for the synthesis of enantioenriched 1,1-diarylethanes. nih.gov The stereochemical outcome of these reactions is often highly dependent on the choice of catalyst and ligands. scispace.com
| Organometallic Coupling Reaction | Reactants | Catalyst System (Example) |
| Kumada Coupling | This compound + R-MgX | Ni(dppe)Cl₂ |
| Negishi Coupling | This compound + R-ZnX | Ni(cod)₂ + Ligand |
| Suzuki Coupling | This compound derivative + R-B(OR)₂ | Ni(cod)₂ + Ligand |
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate the ortho-position of an aromatic ring with a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org The heteroatom of the DMG coordinates to the lithium cation, facilitating the deprotonation of the proximate ortho-proton. wikipedia.org
In the context of this compound, the oxygen atom of the methoxy group can act as a DMG. The ether oxygen can coordinate to the lithium of an organolithium base, such as n-butyllithium or sec-butyllithium, directing the deprotonation to the ortho-position of the benzene ring. wikipedia.orguwindsor.ca However, the effectiveness of an ether group as a DMG can be influenced by factors such as the solvent and the specific organolithium reagent used. uwindsor.ca In some cases, benzylic ethers may undergo α-lithiation at the benzylic position rather than ortho-lithiation. thieme-connect.de
The choice of solvent plays a crucial role in DoM reactions. acs.org Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used because they can deaggregate the organolithium reagents, increasing their basicity and reactivity. uwindsor.ca The relative rates and yields of DoM reactions can be significantly affected by the coordinating ability of the solvent. nih.gov For instance, the use of highly coordinating additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of ortho-lithiation. researchgate.net
Table 1: Common Reagents and Conditions for Directed Ortho-Metalation
| Directing Group | Base | Solvent | Additive | Typical Temperature (°C) |
| Methoxy | n-BuLi | THF | TMEDA | -78 to 0 |
| Methoxy | sec-BuLi | Diethyl Ether | (-)-Sparteine | -78 |
| Methoxy | t-BuLi | Hexane/THF | None | -78 to rt |
This table provides a general overview of conditions and is not exhaustive.
It is important to note that competition between ortho-lithiation and benzylic lithiation can occur. The benzylic protons in this compound are also acidic and can be removed by strong bases. The outcome of the reaction often depends on a delicate balance of steric and electronic factors, as well as the reaction conditions. beilstein-journals.orgresearchgate.net
Cross-Coupling Reactions with Methoxyethylbenzene Derivatives
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can participate in various cross-coupling reactions, with the stereochemical outcome being a key consideration.
Nickel-catalyzed cross-coupling reactions of benzylic ethers have been developed as a powerful tool for stereospecific C-C bond formation. bohrium.comscispace.com These reactions often proceed with a high degree of stereochemical fidelity, meaning the configuration of the chiral center is retained or inverted in a predictable manner. scispace.com For example, nickel-catalyzed Kumada, Negishi, and Suzuki-Miyaura coupling reactions of enantioenriched benzylic ethers have been shown to proceed with high stereospecificity. bohrium.comscispace.com The choice of ligand on the nickel catalyst can be crucial in controlling the stereochemical outcome of Suzuki reactions, with different ligands leading to either inversion or retention of configuration. scispace.com
The intramolecular Heck reaction, another important palladium- or nickel-catalyzed cross-coupling reaction, has been successfully applied to secondary benzylic ethers. nih.govacs.orgthieme-connect.com Stereospecific intramolecular Heck reactions of chiral benzylic ethers have been developed to synthesize enantioenriched cyclic compounds. nih.govresearchgate.net These reactions often proceed with inversion of configuration at the benzylic center. nih.gov
Table 2: Examples of Cross-Coupling Reactions with Benzylic Ether Derivatives
| Reaction Type | Catalyst | Ligand | Transmetalating Agent/Co-reactant | Stereochemical Outcome |
| Kumada | Ni(dppe)Cl₂ | dppe | Aryl/Alkyl Grignard | Stereospecific |
| Negishi | Ni(cod)₂ | rac-BINAP | Dimethylzinc | Stereospecific |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | Arylboronic acid | High yield |
| Intramolecular Heck | NiCl₂(PCy₃)₂ | PCy₃ | - | Stereospecific (inversion) |
This table presents representative examples and conditions. scispace.comnih.govnih.gov
The mechanism of these nickel-catalyzed cross-coupling reactions is often proposed to involve a two-electron oxidative addition process, which avoids the formation of radical intermediates that could lead to racemization. scispace.com The coordination of the arene ring to the nickel catalyst is believed to facilitate the oxidative addition step. scispace.com
Carbocation and Radical Chemistry Associated with this compound
The benzylic position of this compound is susceptible to the formation of both carbocations and radicals, which exhibit distinct reactivity and stereochemical behavior.
Carbocations are key intermediates in many organic reactions, such as Sₙ1 and E1 processes. The stability of a carbocation is a critical factor determining its formation and subsequent reactivity. Benzylic carbocations, including the one derived from this compound, are significantly stabilized by resonance, where the positive charge is delocalized into the aromatic ring. quora.comquora.com This stabilization makes them more stable than simple secondary alkyl carbocations. quora.com
The stability of carbocations follows the general order: tertiary > secondary > primary. libretexts.org Furthermore, resonance-stabilized carbocations like benzylic and allylic cations are generally more stable than even tertiary alkyl carbocations. organicchemistrytutor.com The presence of the methoxy group can also influence the stability of the carbocation. The oxygen atom's lone pair can further stabilize an adjacent carbocation through resonance, although this effect is position-dependent. organicchemistrytutor.comaceorganicchem.com
A hallmark of carbocation chemistry is their propensity to undergo rearrangements to form more stable species. quora.comorganicchemistrytutor.com This can occur through 1,2-hydride or 1,2-alkyl shifts. For a carbocation derived from this compound, rearrangement could potentially lead to a mixture of products, altering the intended outcome of a reaction. organicchemistrytutor.com For instance, in the acidic cleavage of ethers, the formation of a benzylic carbocation can drive the reaction through an Sₙ1 mechanism. libretexts.orglibretexts.org
Table 3: Relative Stability of Carbocations
| Carbocation Type | Relative Stability | Stabilizing Factors |
| Methyl | Least Stable | None |
| Primary Alkyl | Inductive Effect, Hyperconjugation | |
| Secondary Alkyl | Inductive Effect, Hyperconjugation | |
| Tertiary Alkyl | Inductive Effect, Hyperconjugation | |
| Benzylic | Most Stable | Resonance, Inductive Effect, Hyperconjugation |
This table provides a qualitative comparison of carbocation stability. libretexts.orgonlineorganicchemistrytutor.com
Benzylic radicals, like benzylic carbocations, are stabilized by resonance with the adjacent aromatic ring. pressbooks.pubmasterorganicchemistry.com The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower than that of typical alkyl C-H bonds, making this position susceptible to radical formation. masterorganicchemistry.com
When a radical is formed at the chiral center of this compound, the stereochemical information is often lost. The resulting benzylic radical is typically planar or rapidly inverting, meaning that a subsequent reaction, such as halogenation, will occur from either face of the radical with equal probability. youtube.com This leads to the formation of a racemic mixture of products. youtube.com
For example, in a free-radical bromination reaction, the attack of a bromine radical on the chiral benzylic hydrogen of this compound would generate a planar benzylic radical. The subsequent reaction of this radical with a molecule of Br₂ would yield a racemic mixture of (R)- and (S)-1-bromo-1-methoxyethylbenzene. youtube.com
However, it is important to note that in some cases, the presence of certain functional groups or reaction conditions can influence the stereochemical outcome of radical reactions, though racemization is the more common result for simple benzylic radicals. utexas.edu
Solvent Effects and Reaction Kinetics Studies in this compound Transformations
The solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions involving this compound and its derivatives. acs.org In reactions involving ionic intermediates, such as DoM or those proceeding through carbocations, the polarity and coordinating ability of the solvent are particularly important.
In directed ortho-metalation, polar aprotic solvents like THF are often preferred as they can solvate the lithium cation and break up the aggregate structure of the organolithium base, thereby increasing its reactivity. uwindsor.caresearchgate.net The choice of solvent can even alter the regioselectivity of a lithiation reaction. acs.org Kinetic studies of such reactions can reveal the order of the reaction with respect to each reactant and provide insights into the reaction mechanism, including the nature of the rate-determining step. researchgate.netacs.org
For cross-coupling reactions, the solvent can influence the solubility of the reactants and catalyst, as well as the stability of the catalytic species. In Suzuki-Miyaura couplings, a variety of solvents, including ethereal solvents like THF and CPME, have been found to be effective. nih.gov
Kinetic studies on the oxidation of benzyl ethers have shown that the reaction order can vary depending on the oxidant and reaction conditions. sphinxsai.comasianpubs.orgniscpr.res.in For example, the oxidation of benzyl ethers by some reagents has been found to be first order with respect to the oxidant and zero order with respect to the substrate. sphinxsai.comasianpubs.org The dielectric constant of the medium can also affect the reaction rate, with changes in solvent composition leading to changes in rate. niscpr.res.in These kinetic data are crucial for elucidating the reaction mechanism and optimizing reaction conditions. scispace.com
Applications of R 1 Methoxyethyl Benzene in Contemporary Organic Synthesis Research
Role in Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency
Cascade reactions and multicomponent reactions (MCRs) are powerful strategies for increasing the efficiency of chemical syntheses by combining multiple bond-forming events in a single operation. nist.govarkat-usa.org These approaches minimize waste, reduce operational complexity, and allow for the rapid construction of complex molecular architectures.
The incorporation of a chiral fragment like the (R)-1-methoxyethyl group into a substrate for a cascade or multicomponent reaction can introduce stereochemical control throughout the entire sequence. In this context, (R)-(1-methoxyethyl)benzene can be viewed as a chiral auxiliary that directs the formation of new stereocenters relative to its own. For example, a Diels-Alder reaction followed by a subsequent intramolecular cyclization could have its stereochemical pathway influenced by a chiral substituent derived from this compound.
While specific, named cascade or multicomponent reactions that universally feature this compound are not prominent in the literature, the concept of using such chiral building blocks to achieve stereocontrol in these efficient processes is a well-established principle in organic synthesis.
Applications in Supramolecular Chemistry and Molecular Recognition Studies
Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into larger, ordered structures. Chirality plays a crucial role in these systems, dictating the handedness of helical assemblies and enabling enantioselective recognition.
Chiral Recognition by Host Molecules
Chiral recognition, the ability of a chiral host molecule to selectively bind one enantiomer of a chiral guest over the other, is a fundamental concept in supramolecular chemistry with applications in sensing, separation, and catalysis. mdpi.com The this compound molecule, with its defined stereochemistry, can serve as a model guest for studying the principles of chiral recognition.
Host molecules, such as cyclodextrins, crown ethers, and synthetic macrocycles, can possess chiral cavities that exhibit preferential binding towards one enantiomer of a guest molecule. The interactions responsible for this discrimination can include hydrogen bonding, van der Waals forces, and π-π stacking. By studying the complexation of this compound with various chiral hosts, researchers can gain insights into the subtle energetic differences that govern enantioselective recognition.
| Host Molecule Type | Potential Interacting Moieties with this compound | Basis of Chiral Discrimination |
| Cyclodextrins | Phenyl group (inclusion), Methoxy (B1213986) group (hydrogen bonding) | Steric fit and orientation within the chiral cavity |
| Chiral Crown Ethers | Methoxy group (coordination to cation), Phenyl group | Three-point interaction model |
| Synthetic Macrocycles | Aromatic rings (π-π stacking), Polar groups (hydrogen bonding) | Complementarity in shape and functional group arrangement |
Self-Assembly of Chiral Architectures
The self-assembly of chiral molecules can lead to the formation of fascinating and complex supramolecular structures, such as helices, tubes, and sheets. ualberta.ca The chirality of the constituent molecules is often amplified to the macroscopic level, resulting in materials with unique chiroptical properties.
Derivatives of this compound, when appropriately functionalized with self-assembling motifs like hydrogen-bonding units or π-stacking surfaces, could be designed to form chiral aggregates. The inherent chirality of the (R)-1-methoxyethyl group would bias the direction of intermolecular interactions, leading to the preferential formation of one helical handedness over the other. Such studies contribute to the fundamental understanding of how molecular chirality can be translated into macroscopic structural features.
Computational and Theoretical Chemistry Insights into R 1 Methoxyethyl Benzene
Quantum Chemical Calculations of Molecular Conformations and Energetics
Quantum chemical calculations offer a powerful avenue for understanding the three-dimensional structure and energetic properties of molecules. For (R)-(1-methoxyethyl)benzene, these methods provide insights into the preferred spatial arrangements of its constituent atoms and the energy differences between these arrangements.
Conformational Analysis using DFT (Density Functional Theory)
The conformational flexibility of this compound arises primarily from the rotation around the single bonds connecting the phenyl ring, the methoxy (B1213986) group, and the ethyl side chain. Density Functional Theory (DFT), a robust computational method, has been employed to explore the potential energy surface of this molecule and identify its stable conformers.
A conformational search reveals several low-energy structures, with the relative energies determined by a delicate balance of steric hindrance and electronic effects. The orientation of the methoxy group relative to the phenyl ring and the ethyl group's methyl substituent are key determinants of conformational stability. The most stable conformers are those that minimize steric clashes while allowing for favorable electronic interactions.
Below is a table summarizing the relative energies of the most stable conformers of this compound, calculated at the B3LYP/6-31G* level of theory, a widely used DFT method for organic molecules. The dihedral angles defining the orientation of the key substituents are also provided.
| Conformer | Dihedral Angle (C-C-O-C) (°) | Dihedral Angle (C-C-C-H) (°) | Relative Energy (kcal/mol) |
| I (Global Minimum) | 60 | 180 | 0.00 |
| II | -60 | 180 | 0.85 |
| III | 180 | 60 | 1.52 |
| IV | 180 | -60 | 1.60 |
This data is illustrative and based on typical results for similar molecules.
The global minimum energy conformer (I) exhibits a staggered arrangement that minimizes steric repulsion between the bulky phenyl and methyl groups. The other conformers lie at slightly higher energies, representing other local minima on the potential energy surface. The energy barriers between these conformers are typically low, suggesting that this compound is conformationally mobile at room temperature.
Vibrational Frequency Analysis for Spectroscopic Predictions
Vibrational frequency analysis, performed computationally, provides a theoretical prediction of a molecule's infrared (IR) and Raman spectra. These calculations are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. For this compound, DFT calculations can predict the frequencies and intensities of vibrations associated with its various functional groups.
The calculated vibrational spectrum of this compound exhibits characteristic peaks corresponding to C-H stretching vibrations of the aromatic ring and the aliphatic chain, C-O stretching of the ether linkage, and various bending and deformation modes.
The following table presents a selection of predicted vibrational frequencies for the most stable conformer of this compound and their corresponding assignments.
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 2990-2950 | Aliphatic C-H Stretch (asymmetric) |
| 2940-2880 | Aliphatic C-H Stretch (symmetric) |
| 1605, 1495, 1450 | Aromatic C=C Stretch |
| 1460 | CH₃ Asymmetric Bend |
| 1380 | CH₃ Symmetric Bend |
| 1250-1050 | C-O-C Stretch |
| 760, 700 | Aromatic C-H Out-of-Plane Bend |
This data is illustrative and based on typical results for similar molecules.
Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in most calculations and the neglect of solvent effects. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.
Transition State Modeling for Reaction Pathways Involving this compound
Transition state modeling is a computational technique used to study the mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate activation energies and gain insights into the factors that control reaction rates and selectivity.
Prediction of Enantioselectivity and Diastereoselectivity
For reactions involving the chiral center of this compound, transition state modeling is a powerful tool for predicting the stereochemical outcome. By comparing the energies of the transition states leading to different stereoisomeric products, one can predict which product will be formed preferentially.
For example, in a hypothetical nucleophilic substitution reaction at the benzylic carbon, the attacking nucleophile can approach from two different faces, leading to either retention or inversion of configuration. DFT calculations can be used to model the transition states for both pathways. The energy difference between these two transition states will determine the enantiomeric excess of the product. A lower energy transition state for one pathway implies a faster reaction rate and, therefore, a higher yield of the corresponding enantiomer.
Elucidation of Reaction Mechanisms at the Molecular Level
Beyond predicting stereoselectivity, transition state modeling provides a detailed picture of the reaction mechanism. By examining the geometry of the transition state, chemists can understand the bonding changes that occur as reactants are converted to products. For instance, in an elimination reaction involving this compound, computational modeling can distinguish between a concerted E2 mechanism and a stepwise E1 mechanism by identifying the relevant transition states and intermediates.
These calculations can also reveal the role of catalysts or solvent molecules in the reaction by including them in the computational model. This allows for a more complete understanding of the reaction environment and its influence on the reaction pathway.
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical calculations are excellent for studying the properties of individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their dynamic behavior over time.
For this compound, MD simulations can be used to study its solvation in different solvents. By simulating the molecule in a box of solvent molecules, researchers can analyze the structure of the solvent shell around the solute and calculate properties such as the free energy of solvation. These simulations can reveal how the solvent influences the conformational preferences of this compound.
MD simulations are also valuable for studying the interactions of this compound with other molecules, such as in a biological system or in a mixture. For example, simulations could be used to model the binding of this compound to a chiral stationary phase in chromatography, providing insights into the molecular basis of enantioseparation.
Solvent Effects on Stereochemistry and Reactivity
The stereochemistry and reactivity of chiral molecules like this compound are intrinsically linked to their environment. Computational chemistry provides powerful tools to dissect the influence of solvents on these properties at a molecular level. Solvents can affect the conformational equilibrium of a molecule, stabilize transition states, and mediate reaction pathways, thereby influencing both the rate and stereochemical outcome of a reaction.
Theoretical studies on related chiral molecules often employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods to model solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's energy and geometry.
For a more detailed understanding, explicit solvent models are used, where individual solvent molecules are included in the simulation. Molecular dynamics (MD) simulations, for instance, can track the dynamic interactions between the solute and surrounding solvent molecules over time. researchgate.netacs.orgacs.org These simulations can reveal specific solute-solvent interactions, such as hydrogen bonding (though not directly applicable to the ether group of this compound, it is crucial for analogous alcohols) and dipole-dipole interactions, which can stabilize certain conformations or reactive intermediates.
For this compound, computational studies could model its conformational landscape in various solvents. The rotation around the Cα-phenyl and Cα-O bonds would be of particular interest. A table illustrating how the relative energies of different conformers of a similar chiral benzylic compound might change with solvent polarity is presented below. This data is hypothetical for this compound but is based on established principles.
Table 1: Hypothetical Relative Energies of Conformers of a Chiral Benzylic Ether in Different Solvents
| Conformer (Dihedral Angle C-Cα-O-C) | Relative Energy in Hexane (kJ/mol) | Relative Energy in Acetonitrile (kJ/mol) |
|---|---|---|
| anti (180°) | 0.0 | 0.5 |
| gauche+ (60°) | 1.2 | 0.0 |
This table is illustrative and intended to show the type of data that computational studies can generate.
By calculating the energy barriers for rotation and the relative populations of conformers in different solvents, one can predict how the solvent might influence the molecule's average conformation and its availability for a stereoselective reaction.
Ligand-Receptor Interactions in Chiral Systems
Chiral recognition is a cornerstone of biological activity and enantioselective chromatography. It relies on the differential interaction of enantiomers with a chiral environment, such as a protein receptor or a chiral stationary phase. Computational methods are instrumental in elucidating the molecular basis of these interactions. nih.govnih.govnih.gov
The "three-point interaction model" is a classical concept explaining chiral recognition, where one enantiomer can establish three simultaneous, well-defined interactions with a chiral receptor, while its mirror image cannot. nih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations can model these interactions in detail.
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor to form a stable complex. Docking algorithms score different binding poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For this compound, which lacks strong hydrogen bond donors, interactions would likely be dominated by van der Waals forces and π-π stacking between its benzene (B151609) ring and aromatic residues in a receptor binding pocket.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-receptor complex over time in a simulated physiological environment. nih.govnsf.gov These simulations can provide insights into the binding free energy, a key determinant of binding affinity. By comparing the binding free energies of both the (R) and (S) enantiomers with a chiral receptor, one can computationally predict the enantioselectivity of the receptor.
Table 2: Illustrative Breakdown of Interaction Energies for Enantiomers with a Hypothetical Chiral Receptor
| Interaction Type | (R)-enantiomer (kJ/mol) | (S)-enantiomer (kJ/mol) |
|---|---|---|
| Van der Waals | -25.0 | -22.5 |
| Electrostatic | -10.0 | -11.5 |
| Total Binding Energy | -35.0 | -34.0 |
This table provides a hypothetical example of the kind of data generated from computational studies to explain the basis of chiral recognition.
Such analyses can identify key amino acid residues responsible for chiral discrimination and guide the design of new chiral selectors or drugs. frontiersin.org
Prediction of Spectroscopic Properties (NMR, IR, CD) using Computational Methods
Computational chemistry has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules.
NMR Spectroscopy: Density Functional Theory (DFT) is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. For flexible molecules like this compound, it is crucial to perform a conformational search and calculate the NMR properties for each significant conformer. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. This approach can be highly accurate in predicting both ¹H and ¹³C NMR spectra, aiding in structural elucidation and stereochemical assignment.
Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the second derivatives of the energy with respect to the atomic positions of the optimized molecular geometry. dtic.mil This analysis yields harmonic vibrational frequencies and their corresponding intensities. While harmonic calculations often overestimate vibrational frequencies, uniform scaling factors can be applied to improve agreement with experimental data. For more accurate predictions, anharmonic calculations can be performed, which account for the non-quadratic nature of the potential energy surface. aip.org DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for these calculations on related molecules like ethylbenzene. researchgate.netnepjol.info
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly important for chiral molecules as it measures the differential absorption of left and right circularly polarized light. The prediction of electronic circular dichroism (ECD) spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). Similar to NMR and IR, a conformational analysis is essential. The ECD spectrum is calculated for each stable conformer, and the final spectrum is obtained by Boltzmann averaging. Comparing the computationally predicted ECD spectrum with the experimental one is a powerful method for determining the absolute configuration of a chiral center. For instance, studies on the closely related (R)-1-phenylethanol have successfully used this approach. nih.govresearchgate.net
Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for a Chiral Benzylic Compound
| Spectroscopic Parameter | Experimental Value | Calculated Value (Method) |
|---|---|---|
| ¹H NMR (δ, ppm, CH) | 4.35 | 4.40 (GIAO-DFT, Boltzmann avg.) |
| ¹³C NMR (δ, ppm, Cα) | 78.2 | 77.5 (GIAO-DFT, Boltzmann avg.) |
| IR (ν, cm⁻¹, C-O stretch) | 1090 | 1105 (DFT, scaled) |
This table is illustrative, showing how computational methods are used to predict spectroscopic data that can be compared with experimental results.
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives (Theoretical Models)
Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that relate the chemical structure of a series of compounds to their biological activity or other properties. unipi.it These models are built by finding a mathematical correlation between calculated molecular descriptors and the experimental activity.
For a hypothetical series of derivatives of (1-methoxyethyl)benzene (B1620188), a QSAR study would involve the following steps:
Data Set: A series of derivatives with varying substituents on the benzene ring would be synthesized, and their biological activity (e.g., receptor binding affinity, enzyme inhibition) would be measured.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies (related to reactivity and polar interactions).
Steric Descriptors: Molecular volume, surface area, specific steric parameters like those used in Comparative Molecular Field Analysis (CoMFA). nih.govnih.gov
Hydrophobic Descriptors: LogP (octanol-water partition coefficient), which relates to the molecule's solubility and ability to cross biological membranes.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., neural networks) are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity. nih.govmdpi.com
For derivatives of (1-methoxyethyl)benzene, a QSAR model might look like:
Activity = c₀ + c₁(LogP) + c₂(HOMO Energy) + c₃*(Steric Parameter)
Where c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
Table 4: Example of Descriptors for a Hypothetical QSAR Study of (1-methoxyethyl)benzene Derivatives
| Derivative (Substituent on Ring) | LogP | HOMO (eV) | Molecular Volume (ų) | Observed Activity (-logIC₅₀) |
|---|---|---|---|---|
| H | 2.1 | -8.9 | 150 | 5.0 |
| 4-Cl | 2.8 | -9.1 | 160 | 5.5 |
| 4-OCH₃ | 2.0 | -8.5 | 165 | 5.8 |
This table presents hypothetical data to illustrate the components of a QSAR study.
Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts to design more potent compounds. Studies on substituted benzenes and phenethylamines have shown that descriptors related to hydrophobicity and electronic properties are often crucial in determining their biological activity. africaresearchconnects.comnih.gov
Advanced Spectroscopic and Analytical Research Techniques Applied to R 1 Methoxyethyl Benzene Systems
High-Resolution NMR Spectroscopy for Stereochemical and Mechanistic Studies
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For (R)-(1-methoxyethyl)benzene, ¹H and ¹³C NMR provide initial structural confirmation, but advanced 2D NMR methods are required to probe its three-dimensional structure and behavior in solution.
The conformation of this compound, defined by the rotation around the C-C and C-O single bonds, can be investigated using through-space correlations measured by Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶). columbia.edu This makes it extremely sensitive to short interatomic distances, typically less than 5 Å. columbia.edu
For a small molecule like this compound, NOESY experiments are ideal for identifying the most stable conformer(s) in solution. A key analysis would involve observing the spatial proximity between the protons of the methoxy (B1213986) group (-OCH₃) and the ortho-protons of the benzene (B151609) ring. A strong NOE correlation between these groups would suggest a conformation where the methoxy group is oriented towards the aromatic ring. Conversely, a stronger correlation to the methine proton (-CH) would indicate an alternative conformational preference.
ROESY is a related technique that is particularly useful for molecules of intermediate size where the NOE enhancement might be close to zero. columbia.edu ROESY detects correlations in the rotating frame and is always positive, avoiding the ambiguity of near-zero NOEs. columbia.edu By analyzing the cross-peak intensities in a NOESY or ROESY spectrum, it is possible to estimate the distances between specific protons, providing critical data for computational modeling to determine the lowest energy conformation.
| Correlating Protons | Expected Distance (Å) in a Folded Conformer | Expected Distance (Å) in an Extended Conformer | Anticipated Cross-Peak Intensity |
|---|---|---|---|
| -OCH₃ ↔ Ortho-H (Aromatic) | ~2.5 - 3.5 | > 4.5 | Strong to Medium / Weak to None |
| -OCH₃ ↔ Methine-H | ~2.8 - 3.2 | ~2.8 - 3.2 | Medium |
| -CH₃ (ethyl) ↔ Ortho-H (Aromatic) | > 4.0 | ~3.0 - 4.0 | Weak to None / Medium to Weak |
| Methine-H ↔ Ortho-H (Aromatic) | ~2.7 - 3.1 | ~2.7 - 3.1 | Medium |
Modern organic synthesis increasingly utilizes real-time analysis to optimize reaction conditions and understand mechanisms. NMR spectroscopy, particularly 2D techniques, can monitor the progress of a reaction directly in the NMR tube or in a flow setup without the need for sample isolation. nih.govresearchgate.net
Consider the synthesis of this compound via the Williamson ether synthesis, from (R)-1-phenylethanol and a methylating agent like methyl iodide in the presence of a base. A series of ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra could be acquired over time. The HSQC experiment correlates each proton to the carbon it is directly attached to, providing excellent signal dispersion.
During the reaction, the signals corresponding to the reactant, (R)-1-phenylethanol (e.g., the methine C-H group), would decrease in intensity. Simultaneously, new signals corresponding to the product, this compound (e.g., the methine C-H and the new methoxy O-CH₃ group), would appear and increase in intensity. By integrating the volumes of these cross-peaks, a kinetic profile of the reaction can be constructed. This approach allows for the unambiguous identification of reactants, products, and any intermediates or byproducts in the complex reaction mixture. nih.gov
| Time (min) | Normalized Integral of Reactant CH Signal ((R)-1-phenylethanol) | Normalized Integral of Product CH Signal (this compound) | Normalized Integral of Product OCH₃ Signal (this compound) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | 0.65 | 0.35 | 0.35 |
| 60 | 0.30 | 0.70 | 0.70 |
| 120 | 0.05 | 0.95 | 0.95 |
| 180 | <0.01 | >0.99 | >0.99 |
Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization in Research Contexts
Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically < 5 ppm error). nih.govlongdom.org This precision allows for the determination of the elemental composition of a molecule from its exact mass. The molecular formula of (1-methoxyethyl)benzene (B1620188) is C₉H₁₂O, which has a calculated monoisotopic mass of 136.08882 Da. HRMS can easily distinguish this from other compounds with the same nominal mass but different elemental formulas, such as C₁₀H₁₆ (136.12520 Da) or C₈H₈O₂ (136.05243 Da), thereby confirming the correct elemental composition of the product. researchgate.net
| Elemental Formula | Calculated Exact Mass (Da) | Nominal Mass | Mass Difference from C₉H₁₂O (mDa) |
|---|---|---|---|
| C₉H₁₂O | 136.08882 | 136 | 0.00 |
| C₁₀H₁₆ | 136.12520 | 136 | +36.38 |
| C₈H₈O₂ | 136.05243 | 136 | -36.39 |
| C₇H₄O₃ | 136.01604 | 136 | -72.78 |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). This technique provides detailed structural information by revealing the molecule's fragmentation pathways. chemrxiv.org
For this compound, the molecular ion ([C₉H₁₂O]⁺˙) at m/z 136 would be the precursor ion. Key fragmentation pathways for ethers and benzylic compounds would be expected. miamioh.edu Alpha-cleavage is a dominant pathway for ethers, which could lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 121, or the loss of a methoxy radical (•OCH₃) to form an ion at m/z 105. The ion at m/z 121 is particularly stable due to resonance with the benzene ring. Another prominent fragmentation would be the loss of methanol (B129727) (CH₃OH) via a rearrangement to yield an ion at m/z 104. The ion at m/z 105 can further lose ethylene (B1197577) (C₂H₄) via a rearrangement to produce the stable tropylium (B1234903) ion at m/z 77.
| Fragment m/z | Proposed Structure/Formula | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 121 | [C₈H₉O]⁺ | •CH₃ | α-cleavage (loss of methyl radical) |
| 105 | [C₈H₉]⁺ | •OCH₃ | α-cleavage (loss of methoxy radical) |
| 104 | [C₈H₈]⁺˙ | CH₃OH | Rearrangement and elimination of methanol |
| 91 | [C₇H₇]⁺ | C₂H₅O• | Benzylic cleavage with rearrangement |
| 77 | [C₆H₅]⁺ | C₃H₇O• | Loss of side chain |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Studies
As a chiral molecule, this compound interacts differently with left- and right-circularly polarized light. CD and ORD are chiroptical techniques that measure this differential interaction, providing a unique spectroscopic fingerprint of the molecule's absolute configuration. libretexts.orgwikipedia.org
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. libretexts.org A non-racemic sample of a chiral molecule will produce a CD spectrum with positive or negative peaks, known as Cotton effects, in the regions of its UV-Vis absorptions. For this compound, the key chromophore is the benzene ring. The π → π* electronic transitions of the aromatic ring are sensitive to the chiral environment and will give rise to characteristic Cotton effects, typically between 200 and 280 nm. The sign and magnitude of these Cotton effects are specific to the (R)-enantiomer and can be used to confirm its stereochemical identity, often by comparison to theoretical calculations or structurally similar compounds. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum shows the variation of specific rotation with wavelength and is closely related to the CD spectrum through the Kronig-Kramers transforms. researchgate.net The ORD curve will show a characteristic shape, known as a plain or anomalous curve, depending on whether the measurement is far from or near an absorption band. An anomalous curve, which exhibits a peak and a trough, corresponds to a Cotton effect observed in the CD spectrum and provides definitive proof of the molecule's chirality and absolute configuration. researchgate.net
Experimental CD and ORD Spectra Analysis
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for investigating chiral molecules. CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. jasco-global.com ORD, on the other hand, measures the rotation of the plane of linearly polarized light as it passes through a chiral sample, also as a function of wavelength. jasco-global.com
For a molecule like this compound, the aromatic benzene ring acts as a chromophore. The chiral center adjacent to the ring induces electronic transitions that are CD-active. The resulting CD spectrum exhibits characteristic positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to these electronic transitions. The sign and magnitude of these Cotton effects are unique to the (R)-enantiomer and would be equal and opposite for its (S)-enantiomer.
Similarly, the ORD spectrum provides information about the molecule's chirality over a broad range of wavelengths. The spectrum shows how the optical rotation changes with wavelength, often exhibiting complex curves with peaks and troughs that are directly related to the CD bands. researchgate.net
Table 1: Hypothetical Experimental Chiroptical Data for this compound in Methanol This table presents illustrative data typical for a chiral aromatic compound.
| Spectroscopic Technique | Wavelength (nm) | Signal |
|---|---|---|
| Circular Dichroism (CD) | 268 | +2.5 (mdeg) |
| Circular Dichroism (CD) | 262 | +3.1 (mdeg) |
| Circular Dichroism (CD) | 220 | -15.8 (mdeg) |
| Circular Dichroism (CD) | 205 | +25.2 (mdeg) |
| Optical Rotatory Dispersion (ORD) | 589 (D-line) | +45.0 (degrees) |
| Optical Rotatory Dispersion (ORD) | 280 | +850 (degrees) |
Correlation with Computational Predictions for Absolute Configuration
While experimental CD and ORD data provide a fingerprint for a specific enantiomer, determining the absolute configuration (i.e., assigning the R or S descriptor) often requires correlation with theoretical predictions. nih.gov Modern computational chemistry, particularly methods based on Time-Dependent Density Functional Theory (TD-DFT), allows for the accurate calculation of CD and ORD spectra for a molecule of a known configuration. nih.govfrontiersin.org
The process involves:
Building a computational model of the molecule, for instance, this compound.
Performing a conformational search to identify the most stable low-energy structures of the molecule.
Calculating the CD and ORD spectra for each stable conformer using TD-DFT.
Averaging the calculated spectra, weighted by the Boltzmann population of each conformer, to produce a final theoretical spectrum.
Advanced Chromatographic Techniques for Separation and Analysis of Related Chiral Compounds
Chromatography is indispensable for separating enantiomers from a racemic mixture and for quantifying the enantiomeric excess (ee) of a sample.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often outperforming traditional High-Performance Liquid Chromatography (HPLC). selvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which offers benefits like low viscosity and high diffusivity. selvita.comchromatographyonline.com These properties lead to faster separations and higher efficiency. youtube.com
For the separation of (1-methoxyethyl)benzene enantiomers, a chiral stationary phase (CSP) is used. These phases are designed with a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. chromatographyonline.comphenomenex.com Polysaccharide-based CSPs are commonly employed for this purpose.
Advantages of SFC for chiral separations include:
Speed: Analysis times are often 3 to 5 times shorter than with normal-phase HPLC. chromatographyonline.com
Reduced Solvent Consumption: The use of CO2 significantly reduces the need for toxic organic solvents, making it a "greener" technique. selvita.com
Versatility: It is compatible with a wide range of chiral stationary phases. chromatographyonline.com
Table 2: Illustrative SFC Chiral Separation Parameters for (1-methoxyethyl)benzene This table shows typical parameters for an analytical SFC separation.
| Parameter | Value |
|---|---|
| Column | Chiral Polysaccharide-based CSP (e.g., Amylose or Cellulose (B213188) derivative) |
| Mobile Phase | CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 2.1 min |
| Retention Time (R)-enantiomer | 2.8 min |
Gas Chromatography–Mass Spectrometry (GC-MS) for Trace Analysis in Complex Matrices
When analyzing for this compound at trace levels in complex samples (e.g., environmental or biological samples), Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly effective technique. GC provides excellent separation for volatile compounds, while MS offers highly sensitive and selective detection. nih.gov
For chiral analysis using GC, a chiral capillary column is required. These columns are coated with a chiral stationary phase that allows for the separation of the enantiomers before they enter the mass spectrometer. The mass spectrometer then fragments the molecules, producing a unique mass spectrum that confirms the identity of the compound.
A significant challenge in trace analysis is the "matrix effect," where other components in the sample can interfere with the analysis, causing signal suppression or enhancement. nih.gov To overcome this, careful sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial. The use of an internal standard, preferably a deuterated version of the analyte, is also standard practice to ensure accurate quantification. Selected Ion Monitoring (SIM) mode on the mass spectrometer can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of (1-methoxyethyl)benzene.
Table 3: Typical GC-MS Parameters for Trace Analysis of this compound This table outlines representative settings for a sensitive and selective GC-MS method.
| Parameter | Value |
|---|---|
| Gas Chromatograph (GC) | |
| Column | Chiral Cyclodextrin-based Capillary Column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 10 °C/min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 121 (molecular ion fragment), 105, 77 |
Structural Modifications and Derivative Research of R 1 Methoxyethyl Benzene
Synthesis and Stereochemistry of Analogues with Modified Alkoxy Groups
The identity of the alkoxy group attached to the chiral benzylic carbon is a critical determinant of stereochemical outcomes in reactions involving (R)-(1-methoxyethyl)benzene analogues. Research in this area focuses on understanding how the size, shape, and electronic nature of this group can be manipulated to control the formation of specific stereoisomers.
The steric bulk of the alkoxy group can significantly influence the diastereoselectivity of reactions at or near the chiral center. By systematically increasing the chain length or branching of the alkyl portion of the alkoxy group (e.g., from methoxy (B1213986) to ethoxy, isopropoxy, or tert-butoxy), researchers can modulate the accessibility of reagents to the reactive sites of the molecule.
In asymmetric synthesis, a larger alkoxy group can act as a more effective stereodirecting group by creating a more sterically hindered environment on one face of the molecule. This increased steric hindrance can force an incoming reagent to approach from the less hindered face, leading to a higher diastereomeric excess (d.e.) in the product. For example, in nucleophilic additions to a carbonyl group elsewhere in the molecule, a bulkier alkoxy group on a nearby chiral center can more effectively bias the trajectory of the nucleophile. The stereoselectivity in such reactions is often dictated by the delicate balance of steric interactions in the transition state. nih.gov
Table 1: Hypothetical Influence of Alkoxy Group Size on Diastereoselectivity This table illustrates the general principle that increasing steric bulk can enhance stereoselectivity. Actual results are reaction-dependent.
| Alkoxy Group (-OR) | Alkyl Group (R) | Relative Steric Bulk | Predicted Diastereomeric Excess (d.e.) |
| Methoxy | -CH₃ | Low | Moderate |
| Ethoxy | -CH₂CH₃ | Moderate | High |
| Isopropoxy | -CH(CH₃)₂ | High | Very High |
| tert-Butoxy | -C(CH₃)₃ | Very High | Excellent |
Data is illustrative and based on established principles of steric control in asymmetric synthesis.
Introducing heteroatoms such as oxygen, nitrogen, or sulfur into the alkoxy chain opens new avenues for stereocontrol, primarily through chelation. rsc.org An alkoxy group like 2-methoxyethoxy, for instance, contains an additional ether oxygen that can act as a Lewis basic site. In reactions mediated by metal catalysts, this secondary heteroatom can coordinate with the metal center, forming a rigid cyclic transition state.
This chelation constrains the conformational flexibility of the molecule and can lock the substrate into a specific orientation relative to the catalyst's active site. wikipedia.org This pre-organization of the transition state geometry is a powerful strategy for achieving high levels of stereoselectivity, as it forces the chemical transformation to occur on a specific face of the molecule. The development of chiral thioether-based catalysts highlights the significant role that heteroatoms like sulfur can play in creating effective tools for asymmetric synthesis. rsc.org This approach has been successfully applied in various asymmetric reactions, including hydrogenations, cross-couplings, and cycloadditions, where the heteroatom-containing side chain directs the stereochemical course of the reaction.
Aromatic Ring Functionalization and its Impact on Reactivity and Stereocontrol
Functionalizing the aromatic ring of this compound alters its electronic properties, which in turn affects the ring's reactivity toward electrophiles and can influence stereocontrol in subsequent transformations. The nature and position of substituents on the benzene (B151609) ring are critical factors in the design of new derivatives.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. vanderbilt.edu The rate and regioselectivity (the position of substitution) of EAS are determined by the electronic properties of the substituent already present on the ring. libretexts.org Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directing. masterorganicchemistry.com
The (1-methoxyethyl) group on the parent compound is an activating group. Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive toward electrophiles than benzene itself. organicchemistrytutor.com They stabilize the carbocation intermediate (the arenium ion) formed during the substitution process. masterorganicchemistry.com This stabilization is most effective when the electrophile adds to the ortho or para positions, as this allows for resonance structures where the positive charge is delocalized onto the benzylic carbon and can be stabilized by the adjacent oxygen atom. Consequently, the (1-methoxyethyl) group is an ortho, para-director. libretexts.orgorganicchemistrytutor.com
When a second substituent is introduced, its directing effects must be considered in concert with the existing (1-methoxyethyl) group.
Reinforcing Effects: If an activating, ortho, para-directing group (e.g., -OH, -CH₃) is already present on the ring, its directing effects will reinforce those of the (1-methoxyethyl) group.
Antagonistic Effects: If a deactivating, meta-directing group (e.g., -NO₂, -CN) is present, the directing effects will be in opposition. In such cases, the position of further substitution is typically dictated by the most powerfully activating group.
Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent | Classification | Directing Effect |
| -NH₂, -OH, -OR | Strongly Activating | Ortho, Para |
| -R (Alkyl) | Weakly Activating | Ortho, Para |
| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para chemistrysteps.commasterorganicchemistry.com |
| -CHO, -COR, -COOR | Moderately Deactivating | Meta |
| -NO₂, -CN, -SO₃H | Strongly Deactivating | Meta chemistrysteps.com |
Halogenation and nitration are common EAS reactions used to introduce versatile functional groups onto the aromatic ring, which can serve as handles for further synthetic transformations.
Halogenation: The introduction of a halogen (bromine or chlorine) onto the benzene ring of this compound is typically achieved by treating the compound with Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.com The catalyst polarizes the halogen molecule, generating a potent electrophile (e.g., "Br⁺") that is attacked by the activated aromatic ring. masterorganicchemistry.com Given that the (1-methoxyethyl) group is an ortho, para-director, the halogen will be directed to these positions. The para product is often favored due to reduced steric hindrance compared to the ortho position. masterorganicchemistry.com
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and generate the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.com The activated benzene ring then attacks the nitronium ion. masterorganicchemistry.com As with halogenation, the nitro group is directed to the ortho and para positions. The resulting nitro-substituted derivatives are valuable intermediates, as the nitro group can be readily reduced to an amino group (-NH₂), providing access to a different class of functionalized chiral molecules. chemistrysteps.com
Development of Chiral Derivatives for Specific Catalytic or Supramolecular Applications
The chiral framework of this compound is an attractive building block for the design of more complex molecules with specific functions in asymmetric catalysis and supramolecular chemistry. By strategically functionalizing the aromatic ring or modifying the alkoxy group, derivatives can be synthesized to act as chiral ligands, catalysts, or components of self-assembling systems. rsc.org
In asymmetric catalysis , derivatives of this compound can be elaborated into chiral ligands that coordinate to a metal center. For instance, introducing phosphine (B1218219) or amine functionalities onto the aromatic ring can create bidentate or tridentate ligands. When these chiral ligands bind to a transition metal, they create a chiral environment around the metal's active site, enabling the catalysis of reactions (e.g., hydrogenation, C-C bond formation) to proceed with high enantioselectivity. The stereochemical information from the (1-methoxyethyl) center is thus transferred to the product of the catalytic reaction. mdpi.com
In supramolecular chemistry , which studies "chemistry beyond the molecule," non-covalent interactions are used to construct large, ordered assemblies from smaller molecular components. acs.org Chiral derivatives of this compound can be incorporated into larger structures, such as macrocycles or polymers, to impart chirality to the entire assembly. rsc.org These chiral supramolecular structures are of interest for applications in chiral recognition (e.g., separating enantiomers), sensing, and the development of responsive materials. For example, chiral crown ethers derived from similar chiral building blocks have shown remarkable ability to discriminate between the enantiomers of organic ammonium salts. The defined stereochemistry of the this compound unit can direct the handedness of a helical polymer or create specific chiral binding pockets within a larger host molecule.
Structure-Reactivity Relationships in Novel this compound Derivatives
The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications to the aromatic ring or the chiral side chain can profoundly influence the electronic and steric environment, thereby dictating the molecule's behavior in chemical transformations.
Research in the broader field of benzene derivatives has established that the nature and position of substituents on the aromatic ring govern the electron density distribution, which in turn affects the rate and regioselectivity of electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org Electron-donating groups, such as methoxy (-OCH₃) or alkyl groups, tend to increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the ring's reactivity. acs.org
While specific comprehensive studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, we can infer the structure-reactivity relationships based on established principles of physical organic chemistry. The introduction of substituents on the phenyl group of this compound would be expected to follow these general trends.
For instance, the introduction of an electron-donating group at the para-position of the benzene ring would likely enhance the rate of electrophilic substitution reactions. The methoxy group of the chiral side chain itself has a modest influence on the aromatic ring's reactivity. The primary determinant of reactivity in electrophilic aromatic substitution would be any additional substituents on the ring.
The reactivity of the benzylic position of the chiral side chain is also a key area of interest. The stability of benzylic carbocations, radicals, or carbanions formed as intermediates is highly sensitive to the electronic nature of the substituents on the aromatic ring. msu.edu
Table 1: Predicted Influence of Substituents on the Reactivity of this compound Derivatives
| Substituent (at para-position) | Predicted Effect on Electrophilic Aromatic Substitution | Predicted Effect on Benzylic Reactivity (e.g., S N 1-type reaction) |
| -NO₂ | Deactivating | Decreased rate (destabilizes benzylic cation) |
| -CN | Deactivating | Decreased rate (destabilizes benzylic cation) |
| -H | Baseline | Baseline |
| -CH₃ | Activating | Increased rate (stabilizes benzylic cation) |
| -OCH₃ | Activating | Increased rate (stabilizes benzylic cation) |
It is important to note that these are predictions based on general principles, and detailed kinetic studies would be necessary to quantify these effects for specific derivatives of this compound.
Crystalline State Engineering of Chiral this compound Derivatives
The arrangement of molecules in the solid state, or crystal packing, is of paramount importance for the physical properties of a compound, including its melting point, solubility, and, in the case of chiral molecules, its chiroptical properties. Crystal engineering of chiral derivatives of this compound focuses on controlling this three-dimensional arrangement to achieve desired material characteristics.
The field of crystal engineering utilizes non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking to guide the self-assembly of molecules into specific crystalline architectures. polito.it For derivatives of this compound, the presence of the chiral center introduces the possibility of forming chiral crystal structures, which are non-superimposable on their mirror image. nih.govnih.gov
The introduction of functional groups capable of forming strong and directional intermolecular interactions is a key strategy in the crystalline state engineering of these derivatives. For example, incorporating hydroxyl, carboxyl, or amide functionalities onto the benzene ring or as part of a modified side chain would provide sites for hydrogen bonding, which can be a powerful tool for directing crystal packing.
Table 2: Potential Functional Groups for Crystalline State Engineering of this compound Derivatives and Their Predominant Intermolecular Interactions
| Functional Group | Predominant Intermolecular Interaction | Potential Impact on Crystal Packing |
| -OH (hydroxyl) | Hydrogen Bonding | Formation of chains or sheets, potential for polymorphism |
| -COOH (carboxyl) | Hydrogen Bonding (dimers) | Strong, directional interactions leading to robust packing motifs |
| -CONH₂ (amide) | Hydrogen Bonding | Formation of extended networks |
| -Cl, -Br, -I (halogens) | Halogen Bonding, Dipole-Dipole | Directional interactions that can be used to fine-tune packing |
| Aromatic rings | π-π Stacking | Can influence the stacking of the phenyl groups |
The interplay between the chirality of the (R)-(1-methoxyethyl) group and the intermolecular interactions directed by introduced functional groups can lead to complex and predictable supramolecular assemblies. rsc.org The ultimate goal of such research is to establish clear structure-property relationships, enabling the rational design of chiral molecular crystals with tailored properties. Further experimental and computational studies are needed to fully explore the potential of crystalline state engineering in this class of compounds.
Emerging Research Frontiers and Future Perspectives on R 1 Methoxyethyl Benzene
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
The synthesis of enantiomerically pure compounds like (R)-(1-methoxyethyl)benzene is a complex challenge that often requires extensive experimentation to optimize reaction conditions. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to navigate this complexity and accelerate discovery. acs.orgnih.gov These technologies leverage algorithms to analyze vast datasets of chemical reactions, identifying subtle patterns that govern reaction outcomes, such as yield and stereoselectivity. unibo.itnih.gov
For the synthesis of this compound, ML models can be trained to predict the optimal combination of catalysts, ligands, solvents, and temperature required to maximize the enantiomeric excess of the (R)-isomer. By building predictive models from existing reaction data, researchers can perform in silico screening of countless reaction possibilities, significantly reducing the need for trial-and-error experimentation. acs.org The success of these predictive tools is fundamentally dependent on the quality and diversity of the training data; a broader and more accurate dataset enhances the model's ability to generalize and predict outcomes for novel reaction spaces. rsc.org For instance, an AI platform could analyze the various parameters of an asymmetric transfer hydrogenation of acetophenone (B1666503) to (R)-1-phenylethanol—a key precursor—to identify the most effective chiral catalyst and hydrogen donor for achieving near-perfect stereocontrol.
Below is a table illustrating the types of parameters an AI model might analyze to predict the outcome of a stereoselective reaction for producing a precursor to this compound.
| Parameter Category | Specific Variables for AI/ML Analysis | Predicted Outcome |
| Catalyst System | Chiral Ligand Structure, Metal Precursor, Catalyst Loading | Enantiomeric Excess (% ee) |
| Reactants | Substrate Concentration, Reagent Equivalence | Reaction Yield (%) |
| Reaction Conditions | Solvent Polarity, Temperature, Pressure, Reaction Time | Rate of Conversion |
| Additives | Base/Acid Type, Co-catalysts, Inhibitors | Byproduct Formation |
Mechanochemical Synthesis of this compound and its Derivatives
Mechanochemistry, which utilizes mechanical force—typically through ball milling—to induce chemical reactions, represents a significant frontier in green chemistry. acs.org These reactions are often conducted in the absence of solvents or with minimal liquid assistance, drastically reducing chemical waste. acs.orgresearchgate.net While specific literature on the mechanochemical synthesis of this compound is nascent, the principles can be readily applied to established synthetic routes.
A potential mechanochemical approach would involve a solid-state Williamson ether synthesis. In this scenario, solid (R)-1-phenylethanolate could be milled with a methylating agent (e.g., methyl iodide) in a ball mill. The mechanical energy would facilitate the intimate mixing of reactants and provide the activation energy necessary for the SN2 reaction to proceed, forming the chiral ether. This approach avoids the use of bulk organic solvents, simplifying purification and minimizing environmental impact. Research into ethanol-assisted mechanochemical asymmetric coupling reactions demonstrates the feasibility of achieving stereocontrol under these conditions. acs.org
The following table compares a conventional solution-phase synthesis with a hypothetical mechanochemical alternative.
| Feature | Conventional Solution-Phase Synthesis | Hypothetical Mechanochemical Synthesis |
| Solvent | Requires bulk organic solvent (e.g., THF, DMF) | Solvent-free or minimal liquid grinding |
| Energy Input | Thermal heating (reflux) | Mechanical energy (milling) |
| Waste Generation | Significant solvent waste requiring disposal/recycling | Minimal to no solvent waste |
| Reaction Time | Can range from hours to days | Potentially faster due to high local energy |
| Work-up | Liquid-liquid extraction, solvent evaporation | Direct extraction of product from solid matrix |
Photocatalytic and Electrochemical Routes for Stereoselective Transformations
Harnessing the energy of light and electricity offers novel, sustainable pathways for chemical synthesis. These methods operate under mild conditions and can unlock unique reactivity patterns not accessible through traditional thermal methods.
Photocatalytic Routes: Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of highly reactive radical intermediates under gentle conditions. nih.gov For the synthesis of this compound, one potential route involves the photocatalytic, asymmetric functionalization of styrene (B11656). In this approach, a chiral photocatalyst, upon absorbing light, could facilitate the addition of methanol (B129727) across the double bond of styrene, with the chiral environment of the catalyst directing the formation of the (R)-enantiomer. acs.org
An even more advanced strategy is photocatalytic deracemization. rsc.orgnih.govresearchgate.net This powerful technique could theoretically convert a 50:50 racemic mixture of (1-methoxyethyl)benzene (B1620188) directly into the enantiopure (R)-isomer. The process would employ a chiral photosensitizer that selectively interacts with one enantiomer, promoting its racemization through a temporary, achiral intermediate, while the desired enantiomer remains untouched, gradually enriching the mixture. acs.orgrepec.org
Electrochemical Routes: Asymmetric electrosynthesis utilizes an electric current to drive redox reactions, offering a clean and controllable method for forming chemical bonds. researchgate.netresearchgate.net By employing a chiral catalyst or a modified "chiral electrode," it is possible to influence the stereochemical outcome of a reaction. researchgate.netacs.org An electrochemical approach to this compound could involve the asymmetric alkoxycarbonylation of styrene, where methanol and carbon monoxide are added across the double bond in a stereocontrolled manner, followed by a subsequent chemical transformation. researchgate.netnih.gov Asymmetric electrosynthesis avoids the need for stoichiometric chemical oxidants or reductants, replacing them with traceless electrons, which aligns with the principles of sustainable chemistry. chinesechemsoc.orgmdpi.com
Continuous Flow Synthesis Optimization and Process Intensification
Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including superior process control, enhanced safety, and straightforward scalability. researchgate.netacs.org The application of this technology to the synthesis of chiral molecules like this compound allows for process intensification—achieving higher outputs from smaller reactor footprints.
A highly relevant example is the successful use of continuous flow for the enzymatic resolution of (rac)-1-phenylethylamine, a compound structurally similar to the precursor of the target molecule. nih.gov This demonstrates the feasibility of integrating biocatalysis into flow systems. A plausible multi-step flow synthesis of this compound could involve:
Asymmetric Reduction: Pumping a solution of acetophenone and a reducing agent through a reactor packed with an immobilized chiral catalyst or a ketoreductase enzyme to produce (R)-1-phenylethanol.
In-line Purification: Including a module for in-line extraction or scavenging to remove byproducts or unreacted starting material.
Etherification: Mixing the purified alcohol stream with a methylating agent and flowing it through a heated reactor to form the final product, this compound.
This integrated approach allows for the production of the final product from simple starting materials in a continuous, automated fashion.
The table below outlines the stages of a hypothetical continuous flow process.
| Stage | Module / Reactor Type | Transformation | Key Advantage |
| 1. Reagent Feed | Syringe or HPLC Pumps | Introduction of acetophenone, reducing agent | Precise control over stoichiometry and flow rate |
| 2. Asymmetric Synthesis | Packed-Bed Reactor with Immobilized Catalyst | Acetophenone → (R)-1-Phenylethanol | High catalyst efficiency, easy separation |
| 3. Etherification | Heated Coil Reactor with Static Mixer | (R)-1-Phenylethanol → this compound | Excellent heat transfer, rapid reaction |
| 4. In-line Work-up | Liquid-Liquid Separator Module | Removal of impurities and byproducts | Automation of purification step |
| 5. Product Collection | Automated Collection Vessel | Isolation of pure this compound | Continuous output, reduced manual handling |
Exploration of New Biocatalytic Pathways for Sustainable Production
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry due to its exceptional selectivity, mild operating conditions (ambient temperature and pressure, neutral pH), and derivation from renewable resources.
For the production of this compound, the key intermediate is the chiral alcohol, (R)-1-phenylethanol. Several biocatalytic strategies are being explored for its synthesis:
Asymmetric Ketone Reduction: The most direct route involves the use of highly engineered ketoreductase (KRED) enzymes. These enzymes can reduce the prochiral ketone, acetophenone, to (R)-1-phenylethanol with exceptionally high enantiomeric purity (>99% ee) using inexpensive cofactors.
Enzymatic Kinetic Resolution: An alternative pathway starts with racemic 1-phenylethanol (B42297). A lipase (B570770) enzyme can be used to selectively acylate one of the enantiomers (e.g., the R-enantiomer), forming (R)-1-phenylethyl acetate (B1210297). nih.gov The unreacted (S)-1-phenylethanol can then be easily separated from the ester. The ester can then be hydrolyzed back to the pure (R)-alcohol.
Novel Enzyme Cascades: More advanced research focuses on developing multi-enzyme cascades in a single microbial host. Such a system could potentially convert a simple aromatic precursor like benzene (B151609) or L-phenylalanine into the target molecule through a series of enzymatic steps, mimicking natural metabolic pathways. researchgate.netacs.org For example, a chemo-bio cascade could involve the hydrogenation of acetophenone followed by enzymatic acylation. nih.govresearchgate.net
The table below summarizes potential biocatalytic routes to the key chiral precursor.
| Biocatalytic Strategy | Enzyme Class | Starting Material | Product | Key Feature |
| Asymmetric Reduction | Ketoreductase (KRED) | Acetophenone | (R)-1-Phenylethanol | Direct synthesis of the desired enantiomer |
| Kinetic Resolution | Lipase | (rac)-1-Phenylethanol | (R)-1-Phenylethyl acetate + (S)-1-Phenylethanol | Separation of enantiomers via selective reaction |
| Transamination | Transaminase | Methoxyacetone | (S)-Methoxyisopropylamine | Demonstrates biocatalytic route to similar chiral amines chemeurope.com |
Advanced Materials Science Applications of Chiral Methoxyethylbenzenes
The inherent "handedness" of chiral molecules is a critical design element in modern materials science, enabling the creation of materials with unique optical, electronic, and recognition properties. While applications for this compound itself are still emerging, its structure makes it an attractive candidate as a building block or modifier for a range of advanced materials.
Potential applications include:
Chiral Liquid Crystals: Introducing chiral molecules as dopants into achiral liquid crystal phases can induce the formation of helical superstructures. This compound derivatives could be used to control the pitch of these helices, a critical parameter in technologies like advanced liquid crystal displays (LCDs) and optical sensors.
Chiral Polymers: Polymerizing functionalized derivatives of this compound could lead to the synthesis of novel chiral polymers. These materials could be employed as the stationary phase in chromatography columns for the analytical or preparative separation of other racemic compounds.
Asymmetric Catalysis: By attaching the this compound moiety to a polymer backbone or a solid support, it could serve as a chiral ligand for metal catalysts. Such immobilized catalysts would be easily recoverable and reusable, enhancing the sustainability of asymmetric synthesis processes.
Chiral Optoelectronics: The interaction of chiral organic molecules with polarized light is a growing area of interest. Incorporating this chiral motif into organic light-emitting diodes (OLEDs) or other electronic materials could lead to devices that emit or detect circularly polarized light, with applications in 3D displays and quantum computing.
This table outlines potential materials science applications and the role of the chiral center.
| Application Area | Material Type | Function of this compound | Resulting Property |
| Displays & Optics | Liquid Crystals | Chiral Dopant | Induces helical twisting, selective light reflection |
| Separations | Chiral Polymers | Chiral Stationary Phase (CSP) for HPLC | Enantioselective separation of racemates |
| Catalysis | Immobilized Ligands | Chiral Ligand for Metal Catalysts | Heterogeneous asymmetric catalysis |
| Electronics | Organic Semiconductors | Chiral Building Block in OLEDs | Emission/detection of circularly polarized light |
Concluding Remarks on the Research Trajectory of R 1 Methoxyethyl Benzene
Summary of Key Academic Contributions and Methodological Advancements
The academic journey of (R)-(1-methoxyethyl)benzene and related simple chiral ethers is marked by significant methodological shifts. Early research predominantly focused on the stereoselective synthesis of its parent alcohol, (R)-1-phenylethanol, which serves as a key precursor. Kinetic resolution of racemic 1-phenylethanol (B42297) using enzymes like lipases has been a cornerstone, allowing for the preparation of the enantiomerically enriched alcohol. This enzymatic approach offers high enantioselectivity under mild reaction conditions.
Subsequent advancements have centered on the development of catalytic asymmetric methods to produce chiral 1-phenylethanol and its derivatives, thereby providing more direct and atom-economical routes to compounds like this compound. These methods include:
Asymmetric Hydrogenation: The enantioselective hydrogenation of acetophenone (B1666503) using chiral transition metal catalysts (e.g., rhodium or ruthenium complexes with chiral ligands) has been a major area of research. This approach provides a direct route to enantiopure 1-phenylethanol.
Asymmetric Hydrosilylation: Similar to hydrogenation, the asymmetric hydrosilylation of acetophenone followed by hydrolysis is another powerful method for obtaining enantiomerically pure 1-phenylethanol.
Organocatalysis: The rise of organocatalysis has introduced metal-free alternatives for asymmetric reductions and other transformations, contributing to more sustainable synthetic practices. mdpi.com
The synthesis of the ether linkage itself, to form this compound from (R)-1-phenylethanol, typically relies on well-established methods like the Williamson ether synthesis. While the synthesis of the ether is often straightforward, the primary academic contribution lies in the stereoselective generation of the chiral backbone.
Recent trends in catalysis, such as the use of photocatalysis and dual-catalysis systems, are expanding the toolkit for creating chiral molecules with high precision. chiralpedia.com Although not yet widely applied to the synthesis of simple ethers like this compound, these cutting-edge techniques represent the forefront of methodological advancements in the field.
Table 1: Methodological Advancements in the Synthesis of Chiral 1-Phenylethanol Derivatives
| Methodology | Description | Key Advantages |
| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively acylate one enantiomer of racemic 1-phenylethanol. | High enantioselectivity, mild reaction conditions, environmentally benign. |
| Asymmetric Hydrogenation | Catalytic reduction of acetophenone using a chiral transition metal catalyst and hydrogen gas. | High atom economy, direct route to the chiral alcohol. |
| Asymmetric Hydrosilylation | Catalytic reduction of acetophenone using a chiral catalyst and a silane (B1218182) reducing agent. | High enantioselectivity, mild reaction conditions. |
| Organocatalysis | Use of small organic molecules as catalysts for the asymmetric reduction of acetophenone. | Metal-free, environmentally friendly. mdpi.com |
Persistent Challenges and Unresolved Questions in this compound Research
Despite the progress in asymmetric synthesis, several challenges and unresolved questions remain, particularly concerning simple chiral molecules like this compound.
One of the primary challenges lies in the direct catalytic asymmetric synthesis of the ether itself. While the synthesis from enantiopure 1-phenylethanol is efficient, a direct, highly enantioselective method starting from achiral precursors would be more atom-economical. The development of catalysts that can mediate the asymmetric addition of methanol (B129727) to styrene (B11656) or the asymmetric reduction of a methoxy-functionalized precursor remains an area for further exploration.
Another persistent challenge is the stereocontrol in reactions involving the benzylic position . The methoxy (B1213986) group in this compound can influence the stereochemical outcome of reactions at the adjacent benzylic carbon. Understanding and predicting the directing effects of the chiral ether moiety in reactions such as lithiation-substitution or radical reactions is an ongoing area of research. The subtle interplay of steric and electronic effects of the methoxy group compared to a hydroxyl group presents a nuanced challenge in stereocontrol.
Furthermore, the quantification of enantiomeric purity for simple chiral ethers can be non-trivial. The development of more efficient and universally applicable chiral chromatography methods or NMR techniques using chiral shift reagents is crucial for the accurate analysis of reaction outcomes.
Unresolved questions in the field include:
To what extent can this compound or similar simple chiral ethers act as effective, yet "minimalist," chiral auxiliaries or ligands in asymmetric reactions?
What are the precise conformational preferences of this compound, and how do these influence its reactivity and interaction with other chiral molecules?
Can computational models accurately predict the stereochemical outcomes of reactions involving simple chiral ethers, given their conformational flexibility?
Outlook for Future Interdisciplinary Research Avenues Involving the Compound
The future research landscape for this compound and related chiral aromatic compounds is poised for interdisciplinary expansion, moving beyond traditional synthetic chemistry.
In the realm of materials science , chiral molecules are increasingly being investigated for their unique optical and electronic properties. chiralpedia.com There is potential for incorporating simple chiral aromatic ethers into polymers or liquid crystals to create materials with chiroptical properties, which could have applications in areas such as displays, sensors, and asymmetric catalysis on solid supports. The self-assembly of such chiral molecules on surfaces is another avenue for creating novel functional materials.
In medicinal chemistry , while this compound itself is not a known therapeutic agent, the 1-phenylethyl moiety is a common structural motif in biologically active compounds. Research into the metabolic fate and biological activity of simple chiral ethers could provide valuable insights for drug design and development. Understanding how the substitution of a hydroxyl group with a methoxy group affects properties like metabolic stability, lipophilicity, and receptor binding is of fundamental importance.
The intersection of catalysis and sustainable chemistry will continue to drive research. mdpi.com The development of recyclable catalysts and the use of greener solvents and reagents are paramount. Future work may focus on immobilizing chiral catalysts derived from or similar to this compound on solid supports or in biphasic systems to facilitate catalyst recovery and reuse.
Furthermore, advancements in computational chemistry will play an increasingly important role in understanding and predicting the behavior of chiral molecules. Theoretical studies can provide insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity, guiding the rational design of new experiments and catalysts.
Q & A
Q. What are the optimal synthetic routes for (R)-(1-methoxyethyl)benzene, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or enantioselective catalysis. For example, a chiral auxiliary approach using (R)-configured precursors (e.g., (R)-epichlorohydrin) can yield the desired enantiomer. Key parameters include:
- Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity .
- Temperature : Lower temperatures (0–5°C) reduce racemization .
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates and stereochemical control .
Validate purity via chiral HPLC or polarimetry, targeting ≥98% enantiomeric excess (ee) .
Q. How can researchers characterize this compound’s structure and purity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Compare H and C spectra with PubChem data to confirm substituent positions (e.g., methoxyethyl group at C1) .
- Chiral GC/MS : Differentiate enantiomers using β-cyclodextrin columns .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
- Elemental analysis : Verify molecular formula (CHO) within ±0.3% error .
Q. What are the stability profiles of this compound under varying pH and storage conditions?
Methodological Answer:
- Aqueous stability : Stable in pH 5–9; acidic conditions (pH <3) hydrolyze the methoxy group, while alkaline media (pH >10) promote ether cleavage .
- Thermal stability : Store at −20°C under inert gas (N/Ar) to prevent oxidation of the ethyl group .
- Light sensitivity : Protect from UV exposure to avoid radical formation at the methoxyethyl moiety .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves and OV/AG/P99 respirators during synthesis to avoid dermal/airway exposure .
- Ventilation : Perform reactions in fume hoods with ≥100 ft/min airflow .
- Waste disposal : Neutralize residues with 10% NaOH before discarding via hazardous waste channels .
Advanced Research Questions
Q. How does the chiral center in this compound influence its interactions with biological targets?
Methodological Answer: The (R)-configuration enhances steric complementarity with enantioselective enzymes. For example:
- Cytochrome P450 binding : The methoxyethyl group aligns with hydrophobic pockets, modulating metabolic pathways .
- Receptor affinity : Molecular docking simulations show stronger hydrogen bonding with (R)-enantiomers in serotonin receptor analogs .
Validate via competitive inhibition assays and circular dichroism (CD) spectroscopy .
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Iterative analysis : Cross-validate NMR peaks with computational tools (e.g., ACD/Labs or ChemDraw) .
- Isotopic labeling : Use O-labeled methoxy groups to distinguish splitting patterns in complex mixtures .
- Collaborative datasets : Compare results with NIST Chemistry WebBook entries to identify outliers .
Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?
Methodological Answer:
Q. What metabolic pathways are implicated in the biodegradation of this compound?
Methodological Answer:
Q. How can computational modeling predict this compound’s reactivity in novel reactions?
Methodological Answer:
- DFT calculations : Optimize transition states for enantioselective reactions using Gaussian09 at the B3LYP/6-31G* level .
- Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., in water vs. toluene) .
Validate predictions with experimental activation energies (±5 kcal/mol tolerance) .
Q. What strategies optimize enantioselective synthesis of this compound at scale?
Methodological Answer:
- Catalyst immobilization : Use silica-supported chiral catalysts for recyclability (≥5 cycles with <5% ee loss) .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing racemization .
- DoE (Design of Experiments) : Apply Taguchi methods to balance temperature, pressure, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
